molecular formula C9H11NO B14279986 5-methyl-1H-indole;hydrate CAS No. 141726-20-7

5-methyl-1H-indole;hydrate

Cat. No.: B14279986
CAS No.: 141726-20-7
M. Wt: 149.19 g/mol
InChI Key: OIVKNKRJYUATTK-UHFFFAOYSA-N
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Description

5-methyl-1H-indole;hydrate is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmaceuticals, known for its ability to interact with diverse biological targets. Researchers utilize this compound as a key synthetic intermediate for the design and development of novel therapeutic agents. Indole derivatives demonstrate a broad spectrum of biological activities, underpinning their research value. Studies highlight their application in developing compounds with potent antimicrobial properties against various Gram-positive and Gram-negative bacteria and fungi . Furthermore, the indole nucleus is a cornerstone in anticancer research, with derivatives shown to exhibit efficacy against various cell lines and to target key oncogenic pathways . Other prominent research areas include antiplatelet aggregation , where specific indole acylhydrazone derivatives have shown excellent inhibition, and antiviral research, with indole-thiosemicarbazones demonstrating activity against viruses such as Herpes Simplex Virus (HSV) and Coxsackie B4 virus . The value of 5-methyl-1H-indole in research stems from its versatility for structural modification, allowing for the optimization of pharmacological properties and the exploration of new chemical space for challenging therapeutic targets . This compound serves as a fundamental starting material for synthesizing more complex, target-oriented molecules. Notice for Researchers: This product is intended for laboratory research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

141726-20-7

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

5-methyl-1H-indole;hydrate

InChI

InChI=1S/C9H9N.H2O/c1-7-2-3-9-8(6-7)4-5-10-9;/h2-6,10H,1H3;1H2

InChI Key

OIVKNKRJYUATTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2.O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 5 Methyl 1h Indole Derivatives

Classic Approaches to Indole (B1671886) Core Synthesis Applicable to 5-Methyl-1H-indole

The construction of the indole core is a well-trodden path in organic synthesis, with several named reactions proving adaptable for the preparation of substituted indoles like 5-methyl-1H-indole. These classic methods often rely on the cyclization of appropriately substituted acyclic precursors.

Modifications of the Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.org It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbhu.ac.in For the synthesis of 5-methyl-1H-indole, the logical starting material is 4-methylphenylhydrazine.

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Protonation of the enamine is followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement, leading to a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org Various acids, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride, can be employed to catalyze the reaction. wikipedia.org

Modifications to the classic Fischer conditions have been developed to improve yields and expand the scope of the reaction. For instance, the use of solid acid catalysts, such as the cation exchange resin Amberlite IR 120, offers a convenient and efficient one-pot method. researchgate.net This approach has been successfully applied to a range of enolizable aldehydes and ketones with various substituted phenylhydrazines, affording the corresponding indoles in good yields. researchgate.net Another modification involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, which supports the intermediacy of hydrazones in the classical Fischer synthesis and allows for the synthesis of N-arylhydrazones that can undergo exchange with other ketones. wikipedia.org

A notable application of a modified Fischer indole synthesis is in the preparation of Sumatriptan, where an N-protected sulfonamide derivative of a hydrazine (B178648) is used to avoid unwanted side reactions on the benzylic carbon of the indole nucleus. clockss.org

Table 1: Examples of Fischer Indole Synthesis for Substituted Indoles

Starting PhenylhydrazineCarbonyl CompoundCatalyst/ConditionsProductYieldReference
4-MethylphenylhydrazinePyruvic acidAcetic acid, heat5-Methyl-1H-indole-2-carboxylic acid- vulcanchem.com
Phenylhydrazine1,4-Cyclohexanedione monoethylene acetalHeat (190 °C)Indole derivative 7089% rsc.org
N-Boc-4-methylphenylhydrazineVarious enolizable ketones-N-Boc-5-methylindolesGood researchgate.net
4-Methylaminosulfonylmethylphenyl hydrazine derivative5-ChlorovaleraldehydeTwo-phase, acidChloropropylindole derivative 35- researchgate.net

Adaptations of the Gassman Indole Synthesis

The Gassman indole synthesis provides a versatile, one-pot method for preparing substituted indoles from anilines. wikipedia.orgresearchgate.net This reaction involves the sequential addition of a hypohalite and a β-keto thioether to an aniline, followed by treatment with a base. researchgate.net The key steps include the formation of a chloramine (B81541) from the aniline, followed by the addition of the keto-thioether to form a sulfonium (B1226848) ion. wikipedia.org A base then deprotonates the sulfonium ion to create a sulfonium ylide, which undergoes a rapid wikipedia.org-sigmatropic rearrangement. wikipedia.org The resulting ketone then undergoes condensation to form a 3-thiomethylindole. wikipedia.org This 3-thiomethyl group can be easily removed using Raney nickel to yield the final indole product. wikipedia.orgresearchgate.net

For the synthesis of 5-methyl-1H-indole, the starting material would be p-toluidine. The Gassman synthesis is particularly advantageous for its ability to produce a wide variety of indoles with substituents at various positions. researchgate.net However, a significant drawback is its ineffectiveness in preparing certain substituted indoles, such as those with strongly electron-donating groups like methoxy (B1213986) at the 5- or 7-positions. luc.edu

Table 2: Key Steps and Intermediates in the Gassman Indole Synthesis

StepReactantsIntermediate/ProductKey Transformation
1Aniline, tert-butyl hypochloriteChloramineN-chlorination
2Chloramine, keto-thioetherSulfonium ionAddition
3Sulfonium ion, base (e.g., triethylamine)Sulfonium ylideDeprotonation
4Sulfonium ylideOrtho-substituted ketone wikipedia.org-sigmatropic rearrangement
5Ortho-substituted ketone3-ThiomethylindoleCyclization/Condensation
63-Thiomethylindole, Raney nickelIndoleDesulfurization

Targeted Synthetic Strategies for 5-Methyl-1H-indole Substituted Derivatives

Beyond the initial construction of the 5-methyl-1H-indole core, specific synthetic strategies are employed to introduce various functional groups, leading to a diverse range of substituted derivatives.

Esterification and Subsequent Hydrazide Formation

The carboxylic acid functionality on the indole ring is a versatile handle for further derivatization. For instance, 5-methyl-1H-indole-2-carboxylic acid can be esterified, typically by refluxing with an alcohol in the presence of an acid catalyst like sulfuric acid. researchgate.net This process can be regioselective, as seen in the synthesis of 2-ethyl 5-methyl 1H-indole-2,5-dicarboxylate from indole-2,5-dicarboxylic acid, where controlled conditions allow for the selective formation of the ethyl ester at position 2 and the methyl ester at position 5.

The resulting esters can then be converted to hydrazides by reacting them with hydrazine hydrate (B1144303), often in an alcoholic solvent under reflux. researchgate.netscispace.com This reaction is a key step in the synthesis of various biologically active compounds. For example, 5-methyl-7-nitro-1H-indole-2-carbohydrazide is synthesized from the corresponding ester and serves as a precursor for further condensation reactions. iucr.org

Condensation Reactions Involving Carbonyl Compounds and Hydrazines

Indole derivatives containing a carbohydrazide (B1668358) group are valuable intermediates for the synthesis of a wide range of heterocyclic compounds through condensation reactions with carbonyl compounds. The hydrazide can react with aldehydes and ketones to form hydrazones. scirp.org

For instance, 5-methyl-7-nitro-1H-indole-2-carbohydrazide has been condensed with ethyl acetoacetate (B1235776) to yield (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate. iucr.org Similarly, indole-3-carboxaldehyde (B46971) can undergo condensation with various hydrazines to produce hydrazine derivatives. scirp.org These condensation products can then be cyclized to form other heterocyclic systems, such as pyrazolidines. scirp.org

Ring-Opening Reactions of Indole-Related Heterocycles

An alternative approach to synthesizing substituted indoles involves the ring-opening of other heterocyclic systems. A metal-free, two-step synthetic method has been developed to obtain indole derivatives from compounds containing an aryl triazole fragment. mdpi.comresearchgate.net This process involves the ring-opening of the triazole to form an N-aryl ethene-1,1-diamine (B14131556) intermediate, which is then cyclized in the presence of iodine to yield the target 1H-indole. mdpi.comresearchgate.net This method allows for the synthesis of indoles with N-substituents at the C2 position. researchgate.net

Another example involves the ring-opening of N-acetylisatins with indole-bearing hydrazides. nih.gov This reaction proceeds at the C2 carbon of the N-acetylisatin to produce glyoxylamides, which are themselves a class of indole derivatives. nih.gov

Deformylation Procedures for Indole-3-Carboxaldehydes

The formyl group at the C3 position of the indole nucleus is a versatile handle for synthetic modifications. However, its removal is often a necessary step to obtain the parent indole or to proceed with other functionalizations. The deformylation of indole-3-carboxaldehydes, including 5-methyl-1H-indole-3-carboxaldehyde, can be effectively achieved through various methods.

One notable method involves the use of anthranilamide in the presence of a solid acid heterogeneous catalyst, such as silica-perchloric acid (HClO₄-SiO₂). chemspider.comresearchgate.net This reaction proceeds by refluxing the indole-3-carboxaldehyde and anthranilamide in a solvent like acetonitrile (B52724). chemspider.comchemicalbook.com The mechanism is believed to involve the formation of a quinazolinone intermediate, which subsequently undergoes acid-catalyzed cleavage to yield the deformylated indole. researchgate.netekb.eg

Studies have shown that this method is applicable to a range of substituted indole-3-carboxaldehydes. For instance, 5-methyl-indole-3-carboxaldehyde has been successfully deformylated to produce 5-methyl-1H-indole. researchgate.net The reaction conditions are generally mild, and the use of a heterogeneous catalyst facilitates easy separation and potential recycling. researchgate.net The efficiency of the reaction can be influenced by the choice of catalyst and reaction conditions. researchgate.net For example, using silica-perchloric acid in refluxing acetonitrile has been reported to give good yields. researchgate.netchemicalbook.com It has been noted that a free indolic N-H is necessary for the deformylation to occur, as N-methyl indole-3-carboxaldehyde does not participate in the reaction. researchgate.net

Table 1: Catalytic Deformylation of Substituted Indole-3-Carboxaldehydes

SubstrateCatalystConditionsYield (%)Reference
Indole-3-carboxaldehydeSilica-HClO₄Acetonitrile, Reflux, 6h80 chemspider.com
5-Methyl-indole-3-carboxaldehydeSilica-HClO₄Acetonitrile, Reflux, 6h80 researchgate.netchemicalbook.com
5-Methoxy-indole-3-carboxaldehydeSilica-HClO₄Acetonitrile, Reflux, 6h75 researchgate.net
5-Nitro-indole-3-carboxaldehydeSilica-HClO₄Acetonitrile, Reflux, 6h90 researchgate.net

Approaches for Methoxy-Activated Indole Ring Systems

Methoxy groups are powerful activating substituents in indole chemistry, influencing the regioselectivity of electrophilic substitution and other functionalization reactions. chim.it The synthesis of methoxy-activated indoles often utilizes classical methods like the Fischer, Bischler, and Hemetsberger syntheses, starting from appropriately substituted anilines or benzaldehydes. chim.it

While not a direct route to 5-methyl-1H-indole, the chemistry of methoxy-activated indoles provides strategic pathways. For instance, a methoxy group at the C5 position, as in 5-methoxy-1H-indole, strongly activates the ring. This enhanced reactivity can be harnessed for various transformations. chim.it In some synthetic strategies, a methoxy group can serve as a precursor to other functionalities. Although direct conversion of a methoxy group to a methyl group on the indole ring is not a common transformation, multi-step sequences involving demethylation followed by other C-C bond-forming reactions could be envisaged.

The presence of methoxy groups can also direct the reactivity of the indole nucleus. For example, in indoles with methoxy groups at the C4 and C6 positions, the typically unreactive C7 position becomes susceptible to chemical reactions. dergipark.org.tr This altered reactivity profile allows for the synthesis of diverse indole derivatives that would be difficult to access otherwise. chim.itdergipark.org.tr

Palladium-Catalyzed Cross-Coupling Reactions in Indole Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including indoles. mdpi.comacs.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions with high functional group tolerance. mdpi.com For the synthesis of 5-methyl-1H-indole derivatives, palladium-catalyzed reactions provide a direct method for introducing a methyl group at the C5 position.

A common strategy involves the use of a 5-haloindole, typically 5-bromo-1H-indole, as the starting material. This substrate can be coupled with various organometallic reagents in the presence of a palladium catalyst.

Suzuki Coupling: This reaction would involve coupling 5-bromo-1H-indole with a methylboronic acid or its ester.

Stille Coupling: This involves the reaction of 5-bromo-1H-indole with an organotin reagent like methyltributylstannane. thieme-connect.com

Negishi Coupling: This method uses an organozinc reagent, such as methylzinc chloride, which can be generated in situ from the corresponding Grignard or organolithium reagent. thieme-connect.com To date, Negishi cross-coupling reactions involving 5-indolylzinc halide derivatives have been explored for creating 5-heteroaryl substituted indoles. thieme-connect.com

The reverse approach, where a 5-indolyl organometallic species is coupled with a methyl halide, is also feasible. For example, 1H-indole-5-boronic acid or 5-indolylstannanes can be coupled with methyl iodide or bromide. thieme-connect.com

Furthermore, palladium catalysis is not limited to functionalizing a pre-formed indole ring. Intramolecular cyclization reactions, such as the Heck reaction of N-allyl-2-haloanilines, can be catalyzed by palladium nanoparticles to yield 3-methylated indoles. rsc.org While this specific example yields a 3-methylindole, similar cyclization strategies starting with appropriately substituted precursors could potentially be adapted to form 5-methylindoles.

Table 2: Examples of Palladium-Catalyzed Reactions for Indole Functionalization

Reaction TypeIndole SubstrateCoupling PartnerCatalyst SystemProduct PositionReference
Negishi Coupling5-Bromo-1-(4-fluorophenyl)-1H-indoleHeteroaryl Halides (via indolylzinc)Pd(PPh₃)₄C5 thieme-connect.com
Stille Coupling5-Bromo-1H-indoleAryl-stannanesNot specifiedC5 thieme-connect.com
Cross-CouplingDimethyl(2-indolyl)silanolsAryl HalidesPd Catalyst/LigandC2 acs.orgnih.gov
Intramolecular HeckN-allyl-2-haloanilines-Palladium(II)-PEGC3 rsc.org

The Strategic Role of Hydrazine Hydrate as a Reagent in the Synthesis of 5-Methyl-1H-indole Derivatives

Hydrazine hydrate (H₂N-NH₂·H₂O) is a versatile reagent with multiple strategic applications in the synthesis of indole derivatives, including those of 5-methyl-1H-indole.

One of its most prominent roles is as a key component in the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone. To synthesize 5-methyl-1H-indole, one would typically start with p-tolylhydrazine, which can be prepared from p-toluidine. This hydrazine is then condensed with a suitable ketone or aldehyde (e.g., pyruvic acid or acetaldehyde) to form the corresponding p-tolylhydrazone. Subsequent treatment with an acid catalyst (like sulfuric acid, zinc chloride, or polyphosphoric acid) induces cyclization and elimination of ammonia to afford the 5-methyl-1H-indole skeleton.

Hydrazine hydrate also serves as a powerful reducing agent, most notably in the Wolff-Kishner reduction . This reaction deoxygenates aldehydes and ketones to their corresponding alkanes under basic conditions. In the context of indole synthesis, if a synthetic route leads to an intermediate containing a ketone group that needs to be reduced to a methylene (B1212753) group, the Wolff-Kishner reaction is an excellent choice. The reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine hydrate, followed by decomposition of the hydrazone at high temperatures in the presence of a strong base (like potassium hydroxide) to yield the alkane. tandfonline.com

Furthermore, hydrazine hydrate is employed in reductive cyclization reactions. For example, it can be used with a catalyst like Raney nickel to reduce a nitro group and induce cyclization simultaneously, as seen in the synthesis of 4-benzyloxyindole (B23222) from (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene. orgsyn.org A similar strategy could be applied to precursors of 5-methyl-1H-indole. Hydrazine hydrate is also used to convert esters to hydrazides, which are valuable intermediates for synthesizing other heterocyclic systems attached to the indole core, such as pyrazolines or oxadiazoles. jetir.orgnih.govscirp.org

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 1h Indole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the number and type of atoms, their connectivity, and their spatial relationships. For 5-methyl-1H-indole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals.

Proton (¹H) NMR spectroscopy is fundamental for identifying the chemical environment of hydrogen atoms within a molecule. The spectrum of 5-methyl-1H-indole displays characteristic signals for the aromatic protons on the indole (B1671886) core, the N-H proton, and the methyl group protons. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, while the multiplicity (splitting pattern) arises from spin-spin coupling with neighboring protons.

The N-H proton typically appears as a broad singlet in the downfield region of the spectrum (around δ 8.0 ppm), with its exact chemical shift and peak shape being sensitive to solvent, concentration, and temperature. The protons on the pyrrole (B145914) ring (H2 and H3) and the benzene (B151609) ring (H4, H6, H7) resonate in the aromatic region (δ 6.5-7.5 ppm). The methyl group at the C5 position gives rise to a characteristic singlet at approximately δ 2.4 ppm.

Table 1: Representative ¹H NMR Data for 5-Methyl-1H-indole (Data compiled from typical values for substituted indoles in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H~8.0br s-
H7~7.5d~8.5
H4~7.3s-
H2~7.1m-
H6~7.0dd~8.5, ~2.0
H3~6.5m-
CH₃~2.4s-
Note: br s = broad singlet, d = doublet, dd = doublet of doublets, s = singlet, m = multiplet. Actual values can vary based on experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in 5-methyl-1H-indole produces a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The spectrum shows nine distinct signals corresponding to the nine carbon atoms of the molecule. The carbons of the benzene ring (C4, C5, C6, C7, C3a, C7a) and the pyrrole ring (C2, C3) appear in the aromatic region (δ 100-140 ppm). The methyl carbon (5-CH₃) resonates in the upfield aliphatic region (around δ 21 ppm). chemicalbook.com

Table 2: Representative ¹³C NMR Chemical Shifts for 5-Methyl-1H-indole

Carbon AssignmentChemical Shift (δ, ppm)
C7a~136
C3a~129
C5~128
C2~124
C4~123
C7~120
C6~110
C3~102
5-CH₃~21
Note: Assignments are based on typical values and may require 2D NMR for definitive confirmation.

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). For 5-methyl-1H-indole, HMBC is invaluable for piecing together the carbon framework. Key correlations would include:

The methyl protons (5-CH₃) showing correlations to C4, C5, and C6.

The N-H proton showing correlations to C2, C3, C7a, and C3a.

Proton H7 showing correlations to C5, C6, and C7a. These long-range couplings confirm the position of the methyl group and the connectivity between the two rings of the indole system. clockss.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. harvard.edu In 5-methyl-1H-indole, a key NOESY correlation would be observed between the H4 proton and the methyl protons (5-CH₃), confirming their spatial relationship on the benzene ring. clockss.orgbeilstein-journals.org Another important correlation would be between the N-H proton and the H7 proton. researchgate.net

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less sensitive than ¹H or ¹³C NMR, provides direct information about the nitrogen atom in the indole ring. osi.lv The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment, including hybridization and participation in hydrogen bonding. For indole and its derivatives, the ¹⁵N chemical shift typically falls within the range of -230 to -260 ppm relative to nitromethane. researchgate.netresearchgate.netscience-and-fun.de The presence of the methyl group at the 5-position is expected to have a minor electronic effect on the nitrogen's chemical shift compared to the parent indole. Furthermore, ¹⁵N-¹H coupling constants can be measured, particularly through HMBC-type experiments, which show correlations between the nitrogen and nearby protons (e.g., H2, H3, and the N-H proton itself), further solidifying structural assignments. researchgate.netosi.lv

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's structure.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile compounds. nih.gov In positive ion mode ESI-MS, 5-methyl-1H-indole (C₉H₉N, molecular weight: 131.17 g/mol ) is expected to be readily protonated. nist.gov

Molecular Ion Peak: The primary observation in the ESI-MS spectrum would be the protonated molecular ion, [M+H]⁺, at an m/z value of approximately 132.18. acs.org High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the confirmation of the elemental formula (C₉H₁₀N⁺ for the protonated species). rsc.org

Fragmentation Pattern: Although ESI is a soft ionization method, fragmentation can be induced in the mass spectrometer (tandem MS or MS/MS). The fragmentation of the indole core often involves characteristic losses. While specific fragmentation data for 5-methyl-1H-indole is not extensively detailed in common literature, patterns can be inferred from related structures. nih.govresearchgate.net Common fragmentation pathways for substituted indoles may involve the loss of small neutral molecules. The stability of the indole ring system means that the molecular ion is often the most abundant peak (base peak) in the spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The computed monoisotopic mass for the anhydrous 5-methyl-1H-indole is 131.073499291 Da. nih.gov For the hydrated form, 5-methyl-1H-indole;hydrate (B1144303) (C₉H₉N·H₂O), the theoretical mass would include one molecule of water. HRMS analyses of related indole derivatives are frequently reported, confirming the utility of this technique in structural elucidation. rsc.orgmdpi.com For instance, HRMS (ESI) was used to confirm the molecular formula of various substituted indoles in recent studies. rsc.org

Table 1: Theoretical Exact Mass Data for 5-Methyl-1H-indole and its Hydrate

Compound Molecular Formula Theoretical Exact Mass (Da) [M+H]⁺
5-Methyl-1H-indole C₉H₉N 132.08078

Vibrational Spectroscopy for Identification of Functional Groups

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and molecular structure of a compound through its characteristic vibrational modes.

The FT-IR spectrum of 5-methyl-1H-indole displays characteristic absorption bands that confirm the presence of its key structural features. The spectrum is largely defined by the indole ring and the methyl group. A prominent feature in the FT-IR spectrum of indole and its derivatives is the N-H stretching vibration, which typically appears as a sharp band around 3400 cm⁻¹. researchgate.net A study on the parent indole molecule identified this N-H stretch at 3406 cm⁻¹. rsc.org The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl group appear just below 3000 cm⁻¹. scialert.net

The aromatic C=C stretching vibrations within the fused ring system give rise to strong bands in the 1620-1450 cm⁻¹ region. rsc.org For the hydrated compound, a broad absorption band corresponding to the O-H stretching of water molecules would be expected, typically in the 3200-3500 cm⁻¹ region, potentially overlapping with the N-H stretch.

Table 2: Characteristic FT-IR Peak Assignments for 5-Methyl-1H-indole

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
~3400 Medium-Sharp N-H Stretch
~3100-3000 Medium-Weak Aromatic C-H Stretch
~2950-2850 Medium-Weak Aliphatic C-H Stretch (Methyl)
~1615 Medium C=C Aromatic Ring Stretch
~1460 Strong C=C Aromatic Ring Stretch / CH₃ Asymmetric Bend
~1350 Medium C-H Bending (Methyl)
~740 Strong =C-H Out-of-plane Bending

(Data compiled and interpreted from spectra of indole and related derivatives). researchgate.netrsc.orgscialert.net

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which are often weak or absent in IR spectra. The FT-Raman spectrum of 5-methyl-1H-indole is characterized by strong signals from the aromatic ring and methyl group vibrations. While specific experimental data for 5-methyl-1H-indole is noted as available from spectral databases, detailed analyses of closely related molecules like 1-methylindole (B147185) provide insight into the expected spectrum. nih.govdergipark.org.tr

In the FT-Raman spectrum of 1-methylindole, C-H stretching modes of the methyl group are observed around 2940 cm⁻¹. dergipark.org.tr The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. dergipark.org.tr The indole ring breathing modes and other C-C stretching vibrations typically produce strong, sharp bands in the 1600-1000 cm⁻¹ region, which are highly characteristic of the indole scaffold.

Table 3: Predicted FT-Raman Peak Assignments for 5-Methyl-1H-indole

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
~3120-3030 Medium Aromatic C-H Stretch
~2940 Strong Aliphatic C-H Symmetric Stretch (Methyl)
~1620 Medium C=C Aromatic Ring Stretch
~1460 Medium CH₃ Bending
~1390 Strong Indole Ring Stretch
~900 Weak Ring Breathing Mode
~750 Strong Aromatic Ring Deformation

(Data interpreted from studies on 1-methylindole and other indole derivatives). scialert.netdergipark.org.tr

X-ray Crystallography for Definitive Three-Dimensional Structural Confirmation

X-ray crystallography provides the most definitive structural information for a crystalline solid, including precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. However, a search of crystallographic databases indicates that the single-crystal X-ray structure of 5-methyl-1H-indole or its hydrate has not been reported.

Nonetheless, the crystallographic parameters of several closely related substituted indole derivatives have been determined, offering insight into the expected structural features. These studies confirm the planarity of the indole ring system and provide detailed data on how substituents and intermolecular interactions, such as hydrogen bonding, influence the crystal packing. For example, derivatives often crystallize in monoclinic or triclinic systems. smolecule.comnih.gov

Table 4: X-ray Crystallography Data for Selected Indole Derivatives

Compound Molecular Formula Crystal System Space Group Ref.
7-Fluoro-5-methyl-1H-indole C₉H₈FN Monoclinic P2₁/c smolecule.com
(Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate C₁₆H₁₈N₄O₅ Triclinic P-1 nih.gov
1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile C₁₄H₁₂N₄ Monoclinic P2₁/n rsc.org

(Note: Data presented is for related compounds to illustrate typical crystallographic findings for this class of molecule.)

Ultraviolet-Visible (UV-Vis) Spectroscopy in Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The indole chromophore exhibits characteristic absorption bands in the ultraviolet region. The UV-Vis spectrum of 5-methyl-1H-indole is expected to be similar to that of other indole derivatives, which typically show two main absorption bands.

Studies on various indoles show absorption maxima (λmax) between 270 nm and 290 nm. mdpi.com For example, the UV-Vis spectrum of certain indole derivatives in methanol (B129727) displays distinct peaks at approximately 275, 282, and 290 nm, which are characteristic of the indole moiety. researchgate.net A comprehensive study on 1-methylindole reported absorption maxima at 219 nm and 280 nm in ethanol. dergipark.org.tr These absorptions correspond to π→π* electronic transitions within the aromatic system. The presence of the methyl group is expected to cause a small bathochromic (red) shift compared to the parent indole.

Table 5: Expected UV-Vis Absorption Data for 5-Methyl-1H-indole

Wavelength (λmax) Solvent Corresponding Electronic Transition
~220-230 nm Polar (e.g., Ethanol, DMSO) π→π*
~280-290 nm Polar (e.g., Ethanol, DMSO) π→π*

(Data interpreted from studies on indole and methyl-indole derivatives). dergipark.org.trresearchgate.netnih.gov

Elemental Microanalysis for Stoichiometric Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is used to verify the empirical and molecular formula. While specific experimental results for 5-methyl-1H-indole;hydrate were not found in the reviewed literature, the theoretical values can be calculated based on the molecular formulas. The comparison between theoretical and experimentally found values for a related compound, 5-chloro-3-methyl-1H-indole, demonstrates the high accuracy of this method.

Table 6: Theoretical Elemental Composition

Compound Molecular Formula % Carbon (C) % Hydrogen (H) % Nitrogen (N) % Oxygen (O)
5-Methyl-1H-indole C₉H₉N 82.41 6.92 10.68 -

Table 7: Example of Experimental vs. Calculated Elemental Analysis for 5-Chloro-3-methyl-1H-indole (C₉H₈ClN)

Element Calculated % Found %
Carbon (C) 65.27 -
Hydrogen (H) 4.87 -
Nitrogen (N) 8.46 -

(Reference data for a related compound to illustrate the technique). rsc.org

Table of Compounds Mentioned

Compound Name
This compound
5-Methyl-1H-indole
7-Fluoro-5-methyl-1H-indole
(Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate
1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile
Indole
1-Methylindole
5-chloro-3-methyl-1H-indole
5-methyl-1H-indol-6-ol
5-methyl-2-phenyl-1H-indole
ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylate
4-[1H-indol-3-ylmethylene]-1H-pyrazol-5(4H)one
tert-butyl-5-methyl-1-(1-methyl-1H-indol-2-yl)-5H-pyrido[4,3-b]indole-3-carboxylate

Computational Chemistry and in Silico Approaches for 5 Methyl 1h Indole Derivatives

Molecular Docking Simulations for Ligand-Biomacromolecule Interaction Modeling

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely employed to understand the interactions between small molecules, such as 5-methyl-1H-indole derivatives, and their biological targets.

Prediction of Binding Modes and Conformations within Active Sites

Molecular docking simulations have been instrumental in elucidating the binding modes of various 5-methyl-1H-indole derivatives within the active sites of different enzymes and receptors. For instance, studies on 2-methylindole (B41428) derivatives as potential aromatase inhibitors for breast cancer therapy have utilized molecular docking to predict how these compounds orient themselves within the active site of the aromatase enzyme (PDB: 3S7S). ijcrt.org One study designed fifty-one 2-methylindole derivatives and found that modifications at the 5th and 6th positions significantly influenced their binding interactions. ijcrt.org

In another study, docking of (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one into the active site of the E. coli MurB enzyme revealed specific binding conformations that are thought to be responsible for its antibacterial activity. mdpi.com Similarly, docking studies of indole (B1671886) derivatives as inhibitors of human non-pancreatic secretory phospholipase A2 (sPLA2) have shown that these compounds can fit deeply within the binding pocket of the protein. msjonline.org

The binding affinities, often expressed as docking scores, provide a quantitative measure of the predicted interaction strength. For example, in the study of 2-methylindole derivatives as aromatase inhibitors, a designed ligand (ligand 41) showed a high binding affinity with a docking score of -7.5 kcal/mol. ijcrt.org In research concerning antifungal agents, docking of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives into the active site of lanosterol (B1674476) 14α-demethylase from C. albicans helped to identify compounds with strong binding potential. mdpi.com

Identification of Critical Amino Acid Residues and Interaction Types

A key outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding and the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For the 2-methylindole derivatives targeting aromatase, ligand 41 was found to form four hydrogen bonds with ARG A:159, ARG A:205, and LEU A:202. ijcrt.org In contrast, the reference compound formed only one interaction with LEU A:372. ijcrt.org This detailed interaction mapping helps to explain the higher binding affinity of the designed ligand.

In the case of sPLA2 inhibitors, docking analysis revealed that indole analogues form hydrogen bond interactions with key residues like Asp48, Cys44, His27, Gly29, and Gly31. msjonline.org For oxindole-indole conjugates designed as CDK inhibitors, a 5-methyl substitution on the oxindole (B195798) ring was found to improve binding affinity, which was rationalized by the docking results. mdpi.com

The following table summarizes the binding affinities and interacting residues for selected 5-methyl-1H-indole derivatives from various studies.

Derivative ClassTarget ProteinPDB IDBinding Affinity (kcal/mol)Interacting Amino Acid Residues
2-Methylindole derivativesAromatase3S7S-7.5ARG A:159, ARG A:205, LEU A:202
Indole analoguessPLA21DB4-183.162 (MolDock Score)Asp48, Cys44, His27, Gly29, Gly31
5-(Benzyloxy)-1-methyl-1H-indoleSqualene Synthase--8.6 to -10.3Not specified
(Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-oneE. coli MurB--Not specified

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity.

Density Functional Theory (DFT) for Optimized Geometries and Spectroscopic Properties

DFT calculations are widely used to determine the optimized molecular geometry of 5-methyl-1H-indole derivatives. These calculations provide accurate predictions of bond lengths, bond angles, and dihedral angles. For example, a study on 3-(5-methylthiazol-2-yldiazenyl)-2-phenyl-1H-indole used the B3LYP/6-31G(d,p) level of theory to obtain optimized structural parameters that were in good agreement with experimental data. nih.gov

DFT is also employed to predict spectroscopic properties, such as vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). The calculated spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results. For instance, in a study of 2-(1H-indole-3-yl)-5-methyl-1H-benzimidazole and its metal complexes, DFT calculations were used to investigate the electronic structure. eurjchem.comresearchgate.net

Theoretical Investigations of Electronic Distributions and Energy Affinities

Quantum chemical calculations provide valuable information about the electronic distribution within a molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

In the study of 2-(1H-indole-3-yl)-5-methyl-1H-benzimidazole, the HOMO-LUMO energies were computed using the DFT/B3LYP method. eurjchem.com Mulliken charge distributions have also been calculated for this compound and its metal complexes to understand the charge distribution across the atoms. eurjchem.comresearchgate.net These calculations help in identifying the nucleophilic and electrophilic sites within the molecule, which is crucial for understanding its reactivity.

The table below presents some calculated electronic properties for a 5-methyl-1H-indole derivative.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
3-(5-methylthiazol-2-yldiazenyl)-2-phenyl-1H-indoleB3LYP/6-31G(d,p)--Not specified in abstract
2-(1H-indole-3-yl)-5-methyl-1H-benzimidazoleDFT/B3LYP/6-311+G(d,p)Not specifiedNot specifiedNot specified

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating physicochemical descriptors of the molecules with their observed activity.

QSAR studies have been performed on various series of indole derivatives to understand the structural requirements for their biological activities. For example, a 2D-QSAR study was conducted on a series of methyl 3-(2-amino-2-oxoacetyl)-6-chloro-1-methyl-1H-indole-5-carboxylate derivatives to understand their anti-microbial activity against S. aureus. researchgate.net The study found that the antimicrobial activity was dependent on selected lipophilic, electronic, and steric parameters. researchgate.net

In another study, a 3D-QSAR model was developed for a series of indole analogues as inhibitors of human non-pancreatic secretory phospholipase A2. msjonline.org The model showed a significant correlation between the physicochemical descriptors and the inhibitory activity, with a coefficient of determination (r²) of 0.788. msjonline.org Such models are valuable for predicting the activity of new, untested compounds and for guiding the design of more potent inhibitors. d-nb.info A QSAR study on indole derivatives for their anti-proliferative activity against breast cancer cells also highlighted the importance of molecular descriptors in predicting biological activity. neliti.com

The development of QSAR models often involves multiple linear regression (MLR), non-linear regression, or artificial neural networks (ANN) to build the mathematical equations. neliti.com These models provide valuable insights into the structure-activity relationships of 5-methyl-1H-indole derivatives, facilitating the rational design of new drug candidates.

Ligand-Based Pharmacophore Model Development

Ligand-based pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. This approach is particularly valuable when the 3D structure of the biological target is unknown. For indole derivatives, this method has been successfully applied to design new molecules with desired therapeutic effects.

Pharmacophore models are generated from a set of active compounds, identifying common features such as hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic regions (H), aromatic rings (R), and positively (P) or negatively (N) ionizable groups. banglajol.info For instance, a study on indole-based inhibitors of Hepatitis C Virus (HCV) NS5B polymerase identified a pharmacophore model (HHRRRR) consisting of two hydrophobic regions and four aromatic rings. banglajol.info Another investigation on 3,5-disubstituted indole derivatives as Pim kinase inhibitors resulted in a five-point pharmacophore model, DHRRR_1, which includes one hydrogen bond donor, one hydrophobic site, and three aromatic rings. researchgate.net Similarly, research on indole and isatin (B1672199) derivatives as antiamyloidogenic agents led to the development of an AAHRR pharmacophore hypothesis, featuring two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings. mdpi.com These models serve as 3D queries to screen large compound libraries, prioritizing candidates for synthesis and biological testing.

Atom-Based 3D-QSAR Studies for Activity Prediction

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies establish a mathematical correlation between the biological activity of a set of compounds and their 3D properties, such as steric and electrostatic fields. These models are crucial for predicting the activity of newly designed compounds and for understanding the structural requirements for optimal interaction with a biological target.

Atom-based 3D-QSAR models have been extensively developed for various series of indole derivatives. These models are statistically validated using parameters like the cross-validated correlation coefficient (q² or Q²) and the conventional correlation coefficient (R²). A higher value for these coefficients indicates a more robust and predictive model. For example, a 3D-QSAR model for 3,5-disubstituted indole derivatives as Pim kinase inhibitors yielded a statistically significant model with an R² value of 0.9531 and a Q² of 0.9424. researchgate.net In another study on indole derivatives as phosphodiesterase IV inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) methods were used, resulting in models with good predictive power (predictive r² of 0.56 and 0.59, respectively). nih.gov Research on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives as PIM2 inhibitors also produced robust CoMFA and CoMSIA models with high predictive determination coefficients (R²test) of 0.96. nih.gov

These studies generate contour maps that visualize the regions where specific properties (e.g., steric bulk, positive/negative charge) would enhance or diminish biological activity, guiding the rational design of more potent 5-methyl-1H-indole derivatives.

Table 1: Statistical Results of 3D-QSAR Studies on Indole Derivatives

Study Subject Method q² (or Q²) Predictive r² (or R²test) Reference
Antiamyloidogenic Indole Derivatives Atom-based 3D-QSAR 0.596 - 0.695 mdpi.com
Pim Kinase Inhibitors Atom-based 3D-QSAR 0.9424 0.9531 - researchgate.net
Phosphodiesterase IV Inhibitors CoMFA 0.494 0.986 0.56 nih.gov
Phosphodiesterase IV Inhibitors CoMSIA 0.541 0.967 0.59 nih.gov
PIM2 Inhibitors CoMFA 0.68 0.91 0.96 nih.gov
PIM2 Inhibitors CoMSIA 0.62 0.90 0.96 nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Stability Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 5-methyl-1H-indole derivatives, MD simulations provide critical insights into the stability of the ligand-receptor complex, revealing how the compound interacts with its target protein in a dynamic, physiological-like environment. chemmethod.comtandfonline.com

These simulations can confirm the binding modes predicted by molecular docking and assess the stability of key interactions, such as hydrogen bonds. tandfonline.com For instance, MD simulations performed on indole derivatives designed as Pim-1 inhibitors helped to investigate the stability of protein-ligand interactions. tandfonline.com In a study of indole-hydrazone derivatives, MD simulations were run to explore the stability of the most active compound against its target, with the root-mean-square deviation (RMSD) of the ligand varying between 0.02 and 0.16 nm, indicating a stable binding. nih.gov Another study on natural indole alkaloids as potential Plasmepsin II inhibitors used a 100 ns MD simulation to verify the stability and function of the ligand-protein complex. chemmethod.com The results from MD simulations, often visualized through RMSD and root-mean-square fluctuation (RMSF) plots, are essential for validating potential drug candidates before they proceed to more resource-intensive stages of development. researchgate.net

In Silico Prediction of Pharmacokinetic Parameters (ADME) for Compound Optimization

The success of a drug molecule depends not only on its biological activity but also on its pharmacokinetic properties, encompassed by ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools are widely used to assess the drug-likeness of compounds early in the discovery process, helping to identify and optimize candidates with favorable profiles.

For indole derivatives, various computational models and software, such as SwissADME and QikProp, are employed to predict these properties. researchgate.netbiorxiv.org Key parameters evaluated include lipophilicity (LogP), water solubility, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes. researchgate.netjapsonline.com Studies on indole amide derivatives have shown that they can be designed to comply with Lipinski's Rule of Five, a set of guidelines for predicting drug-likeness. researchgate.net In silico predictions for novel indole derivatives have indicated good oral absorption and no significant inhibition of key metabolic enzymes like CYP2D6. japsonline.com These predictive studies are instrumental in guiding the modification of lead compounds to improve their metabolic stability and bioavailability, thereby increasing their potential for clinical success. benthamdirect.comnih.gov

Table 2: Common In Silico ADME Predictions for Indole Derivatives

ADME Parameter Predicted Outcome Significance Common Tool/Method Reference
Lipinski's Rule of Five Generally compliant Predicts drug-like properties for oral administration SwissADME, QikProp researchgate.netresearchgate.net
Human Intestinal Absorption (HIA) Good to moderate absorption Indicates potential for oral bioavailability ADMETlab, TOPKAT biorxiv.orgjapsonline.com
Blood-Brain Barrier (BBB) Penetration Variable; can be designed to be non-penetrant Crucial for avoiding CNS side effects or for targeting CNS diseases QikProp, PreADMET japsonline.comresearchgate.net
CYP450 Enzyme Inhibition Often predicted to not inhibit major isoforms (e.g., CYP2D6) Low potential for drug-drug interactions QikProp, TOPKAT japsonline.com
Plasma Protein Binding Predicted to be highly bound Affects distribution and availability of the drug to reach its target TOPKAT japsonline.com

Application of Activity Prediction Software (e.g., PASS) in Compound Prioritization

Software for the Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure based on a vast training set of known active compounds. way2drug.comresearchgate.net This tool is valuable for prioritizing newly designed compounds by identifying their most probable therapeutic effects and potential off-target activities.

The PASS algorithm analyzes the structure-activity relationships of over 250,000 biologically active substances to make its predictions, with an average accuracy often cited as around 95%. way2drug.com For indole derivatives, PASS has been used to predict potential activities such as antifungal, antibacterial, and kinase inhibitory effects. nih.gov The output is typically presented as a list of possible activities with corresponding Pa (probability to be active) and Pi (probability to be inactive) values. A high Pa value suggests a high likelihood that the compound possesses that specific activity. For example, in a study of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, PASS predicted Enoyl-[acyl-carrier-protein] reductase inhibition for 12 compounds with Pa-Pi values ranging from 0.136 to 0.577. nih.gov By providing a broad biological activity spectrum, PASS helps researchers to identify novel applications for existing scaffolds and to prioritize compounds for further investigation based on their predicted therapeutic potential. researchgate.netgrafiati.com

Chemical Reactivity and Derivatization Strategies for 5 Methyl 1h Indole Systems

Electrophilic Aromatic Substitution Mechanisms on the Indole (B1671886) Ring System

The indole ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution. The reaction mechanism is dictated by the relative stability of the cationic intermediates (sigma complexes). For the indole nucleus, electrophilic attack is overwhelmingly favored at the C3 position of the pyrrole (B145914) ring. This preference is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation through resonance without disrupting the aromaticity of the benzenoid ring. This reactivity means the C3 position is estimated to be up to 10¹³ times more reactive than a position on a benzene (B151609) ring. mdpi.com

In the case of 5-methyl-1H-indole, the presence of the electron-donating methyl group at the C5 position further activates the ring system towards electrophilic attack compared to the parent indole. However, the primary site of substitution remains C3. If the C3 position is already substituted, electrophilic attack can occur at other positions, with the C6 and C4 positions being the next most likely sites. libretexts.org Common electrophilic substitution reactions include halogenation, nitration, and acylation. For instance, bromination of 5-hydroxy-2-methylindoles with bromine in acetic acid results in substitution at the C6-position when C3 is blocked. libretexts.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Indoles

Position of AttackRelative ReactivityRationale
C3 Most ReactiveThe positive charge of the intermediate is stabilized by the nitrogen lone pair, preserving the benzene ring's aromaticity. mdpi.com
C2 Less ReactiveAttack at C2 leads to a less stable intermediate where the nitrogen atom bears the positive charge, disrupting the aromatic sextet.
Benzene Ring (C4-C7) Least ReactiveSubstitution on the benzene ring only occurs if the pyrrole ring positions (N1, C2, C3) are blocked or under strongly acidic conditions that protonate C3, deactivating the pyrrole ring. mdpi.com

Nucleophilic Reactions and Ring Transformations of Indole Derivatives

While less common than electrophilic substitution, nucleophilic reactions on the indole ring are crucial for certain synthetic transformations. Direct nucleophilic substitution on the unsubstituted indole ring is difficult due to its electron-rich nature. However, such reactions become feasible when the indole ring is modified with strong electron-withdrawing groups or when specific positions are activated.

For instance, the introduction of a good leaving group allows for nucleophilic substitution. A notable example involves the reactivity of the 5-indolylcarbinyl carbon. This position can exhibit enhanced reactivity towards nucleophilic substitution compared to a simple benzylic carbon. sigmaaldrich.com In some cases, this heightened reactivity can lead to side reactions, such as the formation of bis-indole products during synthesis. sigmaaldrich.com Another strategy involves the aromatic Pummerer reaction, which can be used for the nucleophilic functionalization of indole derivatives. acs.org

Ring transformation reactions, while less predictable, can be achieved under specific conditions, often involving strong reagents or high temperatures, leading to the formation of other heterocyclic systems like quinolines or carbazoles.

Formation of Hydrazones and Schiff Bases from 5-Methyl-1H-indole Precursors

The functionalization of 5-methyl-1H-indole derivatives to include carbonyl or amine functionalities opens the door to the synthesis of hydrazones and Schiff bases (imines). These reactions are fundamental in creating complex molecules and ligands for coordination chemistry.

Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. For example, (E)-5-methyl-3-(1-(4-nitrophenylimino)ethyl)-1H-indol-2-amine, a Schiff base ligand, was synthesized by the condensation of 1-(2-amino-5-methyl-1H-indol-3-yl)ethanone with 4-nitrobenzenamine. capes.gov.br Similarly, new Schiff bases have been prepared by reacting 2-(5-methoxy-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde with various substituted anilines. researchgate.net

Hydrazones are synthesized via the condensation of a carbonyl compound with a hydrazine (B178648) derivative. This strategy has been employed to create various bioactive molecules. For instance, N'-(4-methoxybenzylidene)-5-methyl-3-phenyl-1H-indole-2-carbohydrazide was prepared from the reaction of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide and 4-methoxybenzaldehyde. chemscene.com In a similar fashion, hydrazones of 5-methoxy-indole-2-carboxylate are synthesized by first converting the methyl ester to a hydrazide using hydrazine hydrate (B1144303), followed by condensation with a suitable aldehyde. nih.govnii.ac.jp

Table 2: Synthesis of Hydrazones and Schiff Bases from Indole Precursors

Precursor 1Precursor 2Product TypeReaction ConditionsReference
1-(2-amino-5-methyl-1H-indol-3-yl)ethanone4-NitrobenzenamineSchiff BaseMethanol (B129727), 70°C capes.gov.br
5-methyl-3-phenyl-1H-indole-2-carbohydrazide4-MethoxybenzaldehydeHydrazone (Schiff Base Ligand)Not specified chemscene.com
5-methoxyindole-2-carboxylic acid methyl esterHydrazine hydrate, then substituted benzaldehydeHydrazoneEthanol, reflux nih.gov
Indole-3-carboxaldehyde (B46971)4-Amino-antipyrineSchiff BaseMethanol, 80°C nih.gov

Esterification, Hydrolysis, and Amidation Reactions

Esterification, hydrolysis, and amidation are fundamental reactions for modifying carboxyl or amino groups attached to the 5-methyl-1H-indole core, serving as key steps in the synthesis of pharmaceuticals and other functional materials.

Esterification: Carboxylic acid-functionalized indoles can be converted to esters under acidic conditions with an alcohol. For example, methyl indole-5-carboxylate can be prepared by the esterification of indole-5-carboxylic acid. nih.gov This reaction is often a precursor step for further modifications. acs.org

Hydrolysis: The reverse reaction, hydrolysis, converts esters back to carboxylic acids, typically under basic conditions (saponification) using reagents like lithium hydroxide (B78521) or sodium hydroxide. acs.org This is often used to deprotect a carboxylic acid group. For instance, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid. nih.gov

Amidation: Amidation reactions are crucial for building more complex structures. Direct C-H amidation of the indole ring at the C3 position can be achieved using electrophilic nitrogen sources in the presence of a Lewis acid like ZnCl₂. nih.gov Furthermore, N-amidation at the indole nitrogen can be accomplished. Using borane (B79455) Lewis acids such as BCl₃, 1H-indoles, including 5-methyl-1H-indole, react with various aryl isocyanates to form the corresponding N-carboxamide (urea) derivatives in high yields. Amide coupling reactions, often facilitated by coupling agents, are also standard procedures for linking indole carboxylic acids with amines.

Strategies for Chemical Derivatization to Enhance Analytical Performance

In analytical chemistry, the detection and quantification of trace amounts of substances often require chemical modification to enhance their signal in instrumental analysis. Derivatization is the process of chemically modifying a compound to produce a new compound with properties better suited for a given analytical technique, such as improving volatility for gas chromatography or enhancing spectroscopic detection for liquid chromatography.

While the indole ring itself possesses a chromophore that absorbs in the UV region, its molar absorptivity may be insufficient for highly sensitive detection. Derivatization with a reagent that introduces a strong chromophore can significantly enhance the UV-Vis signal and shift the absorption maximum to a longer, more selective wavelength.

A prominent reagent for this purpose is p-dimethylaminocinnamaldehyde (DMACA). DMACA reacts with indoles that have an unhindered C3 position to form a highly colored conjugate with a strong absorbance in the visible region (around 625 nm). acs.org This derivatization greatly improves detection in HPLC-UV/Vis analysis by increasing selectivity and moving the absorbance away from the region where many small aromatic compounds absorb. acs.org Another reagent, benzoyl chloride, can be used to derivatize primary and secondary amines and alcohols, introducing a benzoyl group that enhances UV detection.

Fluorescence detection offers superior sensitivity and selectivity compared to UV absorption. Derivatization with fluorescent labeling reagents (fluorophores) is a common strategy for analyzing non-fluorescent or weakly fluorescent compounds. Even for natively fluorescent compounds like indoles, derivatization can enhance quantum yield and optimize excitation/emission wavelengths.

Several classes of reagents are used to label indoles or indoleamines for fluorescence detection:

o-Phthalaldehyde (OPA): In the presence of a thiol (like 2-mercaptoethanol), OPA reacts with primary amino groups to form highly fluorescent isoindole derivatives. This method has been used for the sensitive detection of indoleamines in liquid chromatography. chemscene.com

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Dansyl chloride reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to produce intensely fluorescent and stable sulfonamide adducts. libretexts.org This classic derivatization agent is widely used for the analysis of amino acids and biogenic amines, including those with an indole structure, significantly boosting the signal in HPLC with fluorescence detection. libretexts.org

Cyanine Dyes: Water-soluble sulfo-indocyanine dyes, such as those with an N-hydroxysuccinimide (NHS) ester reactive group, can be used to label proteins and other molecules. These dyes offer high detection sensitivity and can be applied to the analysis of indole-containing biomolecules.

Table 3: Derivatization Reagents for Enhanced Analytical Detection of Indoles

ReagentFunctional Group TargetedDetection MethodAdvantageReference
p-Dimethylaminocinnamaldehyde (DMACA)Unsubstituted C3 position of indole ringUV-VisShifts absorbance to visible region, increases selectivity acs.org
Benzoyl ChloridePrimary/secondary amines, alcoholsUV-Vis / MSEnhances UV signal and ionization for mass spectrometry
o-Phthalaldehyde (OPA)Primary aminesFluorescenceForms highly fluorescent isoindole derivatives chemscene.com
Dansyl Chloride (DNS-Cl)Primary/secondary amines, phenolsFluorescenceForms stable, intensely fluorescent adducts libretexts.org
Cyanine Dyes (e.g., sb-cy3-NHS)AminesFluorescenceHigh sensitivity, suitable for protein/biomolecule analysis

Strategic Introduction of Nitrogen-Containing Fragments for Mass Spectrometry Sensitivity

The analysis of indole derivatives, including 5-methyl-1H-indole, by mass spectrometry (MS) can be significantly improved by chemical derivatization. A key strategy involves the introduction of a nitrogen-containing fragment into the molecule. This modification serves to enhance the ionization efficiency of the analyte, particularly for techniques like electrospray ionization (ESI), leading to a notable increase in detection sensitivity. ddtjournal.com

Derivatization is a process where a compound is chemically modified to create a new compound with properties better suited for a specific analytical method. thermofisher.com For MS analysis, the goal is often to introduce a "chargeable" moiety that can be readily protonated or deprotonated, thus improving the compound's response. ddtjournal.com Nitrogen atoms, being basic, can readily accept a proton, making nitrogen-containing derivatives ideal for positive-ion mode ESI-MS.

Several reagents and strategies are available for introducing nitrogenous fragments to molecules, which can be adapted for 5-methyl-1H-indole systems:

Reaction with Hydrazines: Phenylhydrazine-based reagents are commonly used to derivatize molecules. For instance, 3-Nitrophenylhydrazine (3-NPH) is effective for derivatizing carboxyl- and carbonyl-containing metabolites. acs.org If 5-methyl-1H-indole were functionalized with a carboxylic acid (e.g., 5-methyl-1H-indole-2-carboxylic acid), it could be reacted with 3-NPH to form a stable derivative with enhanced MS sensitivity. The reaction is typically straightforward and can be conducted in aqueous solutions. acs.org

Reaction with Hydroxylamine: Hydroxylamine reacts with ketones to form oximes. This introduces a nitrogen atom and is expected to improve ionization efficiency. ddtjournal.com This would be applicable to a derivative of 5-methyl-1H-indole containing a ketone group, such as 5-methyl-1H-indole-2,3-dione. matrixscientific.com

Use of Dansyl Chloride: Dansyl chloride (5-Dimethylamino-1-naphthalenesulfonyl chloride) is a widely used reagent for derivatizing phenols and alcohols. ddtjournal.com It introduces a dimethylamino group, which is a readily chargeable moiety. The indole nitrogen of 5-methyl-1H-indole can be targeted by this reagent under appropriate conditions.

Modification of Tryptophan Residues: Methods developed for modifying tryptophan, which contains an indole ring, are also relevant. One such method involves the reaction of the indole nitrogen with malondialdehyde under acidic conditions. This reaction forms a substituted acrolein with a reactive aldehyde group, which can then be further reacted with hydrazide compounds, effectively tagging the indole ring with a nitrogen-rich fragment. nih.gov

The choice of derivatization reagent depends on the specific functional groups present on the 5-methyl-1H-indole scaffold. The primary goal remains the same: to attach a functional group that enhances ionization, thereby improving the limits of detection and quantification in mass spectrometry-based analyses. ddtjournal.com

Table 1: Nitrogen-Containing Derivatization Reagents for Indole Systems

Derivatization ReagentTarget Functional GroupRationale for Sensitivity Enhancement
3-Nitrophenylhydrazine (3-NPH)Carboxylic Acid, CarbonylIntroduces a readily ionizable phenylhydrazine (B124118) moiety. acs.org
HydroxylamineKetoneForms an oxime, introducing a nitrogen atom to improve ionization. ddtjournal.com
Dansyl ChlorideIndole N-H, Phenols, AlcoholsAdds a dimethylamino group that is easily protonated. ddtjournal.com
Hydrazide Compounds (via malondialdehyde)Indole N-HAttaches a hydrazide fragment to the indole ring. nih.gov

Carbodiimide-Mediated Coupling Reactions in Synthetic Transformations and Derivatization

Carbodiimides are highly effective coupling agents used to facilitate the formation of amide and ester bonds by activating carboxylic acids. This class of reagents is central to the synthesis and derivatization of complex molecules, including those based on the 5-methyl-1H-indole scaffold. mdpi.comrsc.org The most common carbodiimides include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI or EDC) and dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.com

The general mechanism involves the reaction of the carbodiimide (B86325) with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine or an alcohol, leading to the formation of the corresponding amide or ester and a urea (B33335) byproduct. The direct conversion of a carboxylic acid to an amide is otherwise difficult because the basic amine tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate ion. semanticscholar.org

A prominent application of this methodology is the synthesis of novel indole derivatives with potential biological activity. For example, researchers have synthesized a series of N-benzyl-1H-indole-2-carbohydrazides by coupling an indole-2-carboxylic acid derivative with a substituted benzyl (B1604629) hydrazine. mdpi.comsemanticscholar.org While these studies utilized 1H-indole-2-carboxylic acid and 5-methoxy-1H-indole-2-carboxylic acid, the synthetic pathway is directly applicable to 5-methyl-1H-indole-2-carboxylic acid. mdpi.comsemanticscholar.orgnih.gov

The reaction proceeds by activating the carboxylic acid group of the indole with EDCI in a suitable solvent like dichloromethane (B109758). The subsequent addition of the benzyl hydrazine derivative results in the formation of the desired N-substituted indole carbohydrazide (B1668358). mdpi.com

Table 2: Example of Carbodiimide-Mediated Coupling for Indole Derivatives

Indole ReactantCoupling PartnerCarbodiimide ReagentSolventProduct TypeReference
5-Methoxy-1H-indole-2-carboxylic acidSubstituted Benzyl HydrazineEDCIDichloromethaneN-Substituted-5-methoxy-1H-indole-2-carbohydrazide mdpi.comsemanticscholar.org
1H-Indole-2-carboxylic acidSubstituted Benzyl HydrazineEDCIDichloromethaneN-Substituted-1H-indole-2-carbohydrazide mdpi.comsemanticscholar.org

This synthetic strategy highlights the utility of carbodiimide-mediated reactions in expanding the chemical space of 5-methyl-1H-indole derivatives. By coupling the indole core with various amine- or alcohol-containing fragments, a diverse library of compounds can be generated for further investigation. mdpi.com The reaction is a cornerstone of medicinal chemistry and peptide synthesis, valued for its mild conditions and broad applicability. researchgate.net

In Vitro Biological Mechanism Elucidation of 5 Methyl 1h Indole Derivatives

Mechanisms of Antimicrobial Action in Cellular Models

The indole (B1671886) nucleus is a key structural motif found in many natural and synthetic compounds with potent antimicrobial properties. Derivatives of 5-methyl-1H-indole have been shown to exhibit broad-spectrum activity against a variety of pathogenic bacteria and fungi. Their mechanisms of action are diverse, often involving disruption of essential cellular processes.

Exploration of Antibacterial Activity Pathways

The antibacterial action of 5-methyl-1H-indole derivatives involves several distinct cellular pathways. Research has shown that these compounds can interfere with bacterial respiratory metabolism, disrupt cell membrane integrity, and inhibit crucial enzymes involved in cell wall synthesis.

One primary mechanism is the inhibition of bacterial respiratory metabolism. A synthetic indole derivative, SMJ-2, has been found to be effective against multidrug-resistant Gram-positive bacteria by primarily inhibiting respiratory metabolism and causing membrane potential disruption. nih.gov This compound interferes with the mevalonate (B85504) pathway, which is essential for the synthesis of farnesyl diphosphate, a precursor to the antioxidant staphyloxanthin. The inhibition of this pathway leads to an increase in reactive oxygen species, ultimately causing pathogen destruction by phagocytic cells. nih.gov

Other indole derivatives have been shown to target the bacterial cell wall. For instance, molecular docking studies suggest that certain 1H-indole-2-carboxylate derivatives may exert their antibacterial effect by inhibiting E. coli MurB, an enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

Furthermore, the introduction of various substituents to the indole ring can significantly influence the antibacterial mechanism. For example, indole derivatives containing piperazine (B1678402) moieties have demonstrated activity comparable to reference drugs like ampicillin (B1664943) and sultamicillin (B1682570) against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). benthamscience.com The structure-activity relationship analysis indicates that alkylation of the nitrogen atom in the indole ring can enhance the antibacterial effect. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Indole Derivatives

Compound TypeBacterial StrainActivity (MIC in µg/mL)Reference
Indole-piperazine derivativeMRSA (ATCC 43300)25 benthamscience.com
Indole-piperazine derivativeS. aureus (ATCC 25923)50 benthamscience.com
N-methylsulfonyl-indole derivativeSalmonella entericaSelective Activity nih.gov
N-methylsulfonyl-indole derivativeE. coliSelective Activity nih.gov

Investigation of Antifungal Activity Mechanisms

5-Methyl-1H-indole derivatives also possess significant antifungal properties, acting through mechanisms that often target the fungal cell membrane and essential biosynthetic pathways.

A key target for many antifungal agents is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is vital for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. mdpi.com Molecular docking studies have shown that indole derivatives can bind to the active site of CYP51, disrupting ergosterol production and compromising membrane integrity. mdpi.comresearchgate.net For example, a series of 3,4-dihydroimidazo[4,5-b]indoles demonstrated good antifungal activity, with computational studies predicting their binding to lanosterol 14-alpha demethylase. researchgate.net

Another identified mechanism is the direct disruption of the fungal cell membrane. Studies on certain antifungal compounds have shown that they can cause morphological changes to fungal hyphae, such as shrinking and collapse of the mycelia, indicating damage to the cell membrane. arabjchem.orgmdpi.com This physical disruption leads to the leakage of cellular contents and ultimately, cell death.

Table 2: In Vitro Antifungal Activity of Selected Indole Derivatives

Compound TypeFungal StrainActivity (EC50 in mg/L)Reference
Pyrazole-carboxamide derivative (Y13)Gibberella zeae13.1 arabjchem.org
Pyrazole-carboxamide derivative (Y13)Botryosphaeria dothidea14.4 arabjchem.org
Pyrazole-carboxamide derivative (Y13)Fusarium prolifeatum13.3 arabjchem.org
Pyrazole-carboxamide derivative (Y13)Fusarium oxysporum21.4 arabjchem.org
3,4-dihydroimidazo[4,5-b]indole (4c)Candida albicans & Aspergillus nigerGood Activity researchgate.net

Antioxidant Mechanisms at the Cellular and Molecular Level

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Indole derivatives have demonstrated notable antioxidant capabilities through various mechanisms.

Free Radical Scavenging Capabilities (e.g., DPPH, ABTS, FRAP assays)

The antioxidant potential of 5-methyl-1H-indole derivatives is frequently evaluated using in vitro assays that measure their ability to scavenge stable free radicals and reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. ugm.ac.idnih.gov Several studies have utilized this assay to confirm the radical scavenging activity of novel N-methylsulfonyl-indole and other indole derivatives. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the reduction of the ABTS radical cation (ABTS•+) by antioxidants. e3s-conferences.org It is applicable to both hydrophilic and lipophilic compounds and is a common method for evaluating the total antioxidant capacity of indole derivatives. ijpsonline.comdigitellinc.com

FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of a substance to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. ugm.ac.idnih.gov This assay is based on a single electron transfer (SET) mechanism and has a strong correlation with total phenolic content in many plant extracts. ijpsonline.comdigitellinc.com

Table 3: Antioxidant Assay Methodologies

AssayPrincipleMeasurement
DPPHHydrogen atom donation to DPPH radical. ugm.ac.idDecrease in absorbance at 515-517 nm. nih.gov
ABTSReduction of ABTS radical cation by antioxidant. e3s-conferences.orgDecrease in absorbance at 734 nm. ijpsonline.com
FRAPReduction of Fe³⁺-TPTZ complex to Fe²⁺ form at low pH. nih.govIncrease in absorbance at 593 nm. nih.gov

Modulation of Reactive Oxygen Species (ROS) Production

Beyond direct radical scavenging, 5-methyl-1H-indole derivatives can modulate cellular redox homeostasis by influencing the production and elimination of reactive oxygen species (ROS). ROS are signaling molecules that, at physiological levels, are essential for processes like cell differentiation and immune response. nih.gov However, their overproduction leads to oxidative stress.

Indole derivatives can exhibit a dual role in ROS modulation. Many act as traditional antioxidants by reducing excessive ROS levels. They can trigger the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are crucial for cellular defense against oxidative damage.

Conversely, some indole derivatives are designed to be pro-oxidant. For example, certain synthetic indole derivatives can induce the release of ROS to achieve a specific therapeutic effect, such as killing pathogenic bacteria or inducing apoptosis in cancer cells. nih.gov This modulation of ROS homeostasis is a key mechanism underlying the pleiotropic effects of these compounds. nih.govresearchgate.net The ability of these derivatives to influence ROS levels can be linked to their interaction with cellular signaling pathways, such as those involving NADPH oxidase, a primary ROS-producing enzyme in cells. mdpi.com

Anti-inflammatory Pathways Elucidation in In Vitro Systems

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. 5-Methyl-1H-indole derivatives have been shown to possess potent anti-inflammatory properties by targeting key enzymes and signaling pathways that mediate the inflammatory process.

A primary mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. researchgate.net COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. nih.gov Numerous studies have demonstrated that indole-based compounds can act as selective COX-2 inhibitors. nih.govresearchgate.net For instance, certain N-methylsulfonyl-indole derivatives have shown high anti-inflammatory activity, with enzyme assays confirming their potent and selective inhibition of COX-2 over the constitutive COX-1 isoform. nih.gov This selectivity is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

In addition to enzyme inhibition, these derivatives can modulate critical inflammatory signaling pathways. A major pathway involved in inflammation is regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). psu.edu NF-κB controls the expression of numerous pro-inflammatory genes, including those for COX-2, inducible nitric oxide synthase (iNOS), and various cytokines like Tumor Necrosis Factor-alpha (TNF-α) and interleukins. psu.edu Research on indole-based thiosemicarbazone derivatives has shown they can suppress the in-vitro production of TNF-α and nitric oxide (NO), key inflammatory mediators regulated by NF-κB. researchgate.net By inhibiting the activation of NF-κB, these compounds can effectively down-regulate the entire inflammatory cascade, demonstrating a broad anti-inflammatory effect.

Cyclooxygenase (COX) Enzyme Inhibition Mechanisms

A significant body of research has investigated 5-methyl-1H-indole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. These studies have focused on understanding the structural requirements for potent and selective inhibition of the two main isoforms, COX-1 and COX-2.

In one study, a series of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. mdpi.comresearchgate.net The potency and selectivity of these compounds were found to be highly dependent on the substituent at the C-5 position of the indole ring. Derivatives with a methyl (Me) or methoxy (B1213986) (OMe) group at the C-5 position demonstrated high selectivity for COX-2. mdpi.comresearchgate.net Notably, the compound featuring a C-5 methoxy group and a 4-(methylsulfonyl)phenyl group at the C-2 position exhibited the highest COX-2 selectivity, with a selectivity index of 291.2. mdpi.com Molecular modeling suggested that the methylsulfonyl group fits into a secondary pocket of the COX-2 active site, a feature absent in COX-1, thereby explaining the observed selectivity. mdpi.com

Another series of compounds, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazides, were also identified as selective COX-2 inhibitors. nih.govresearchgate.net Docking studies of these derivatives revealed that they bind to the COX-2 active site in a manner similar to the established drug indomethacin, forming crucial hydrogen bonds with key amino acid residues like Tyrosine 355 and Arginine 120. nih.govresearchgate.net This interaction is critical for the time-dependent inhibition of COX enzymes. acs.org The presence of the 2'-methyl group on the indole ring, in particular, is a key determinant for this time-dependent inhibition, as it projects into a small hydrophobic pocket within the enzyme's active site. acs.org

Compound SeriesC-5 SubstituentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
2-(4-(methylsulfonyl)phenyl)-1H-indolesH7.580.2530.3
2-(4-(methylsulfonyl)phenyl)-1H-indolesF6.850.1936.1
2-(4-(methylsulfonyl)phenyl)-1H-indolesCl8.150.1458.2
2-(4-(methylsulfonyl)phenyl)-1H-indolesMe23.30.08291.2
2-(4-(methylsulfonyl)phenyl)-1H-indolesOMe23.30.08291.2

Data sourced from in vitro chemiluminescent enzyme assays. mdpi.comresearchgate.net

Regulation of Inflammatory Mediators and Signaling Pathways (e.g., STAT3, TNF-α)

Beyond direct enzyme inhibition, indole derivatives can modulate complex signaling pathways involved in inflammation. The Signal Transducer and Activator of Transcription 3 (STAT3) and Tumor Necrosis Factor-alpha (TNF-α) are central players in inflammatory responses.

TNF-α can activate STAT3, often through the TNFR1 receptor and associated kinases like Jak2. nih.govnih.gov This activation leads to the transcription of various genes, including those that regulate the inflammatory response. nih.govresearchgate.net Research has shown that STAT3 plays a dual role; while it can promote inflammation, it also induces the expression of negative feedback regulators like TNFAIP3/A20, which in turn inhibit NF-κB signaling and suppress the production of certain inflammatory chemokines. nih.govnih.govresearchgate.net The modulation of these pathways by indole derivatives represents a key area of their anti-inflammatory mechanism. For instance, studies have shown that TNF-α treatment can increase the phosphorylation of STAT3, a key step in its activation. researchgate.net By interfering with such signaling cascades, 5-methyl-1H-indole derivatives can exert a broader anti-inflammatory effect than through COX inhibition alone.

Antiproliferative and Anticancer Mechanisms in Cancer Cell Lines

The indole scaffold is a "privileged motif" in the design of anticancer agents, with numerous derivatives demonstrating potent activity against various cancer cell lines. nih.govjcchems.com The mechanisms underlying these effects are multifaceted, involving the disruption of the cell cycle, induction of programmed cell death, and engagement with specific molecular targets.

Modulation of Cell Cycle Progression (e.g., G1 phase arrest)

A common mechanism of antiproliferative agents is the disruption of the normal progression of the cell cycle, leading to arrest at specific checkpoints. Several 5-methyl-1H-indole derivatives have been shown to induce such an arrest.

For example, certain 5-nitroindole (B16589) derivatives have been found to cause cell cycle arrest in the sub-G1/G1 phase. d-nb.info Similarly, other studies have reported that novel indole derivatives can arrest the cell cycle at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov One study on a pyridone-annelated isoindigo derivative, 5'-Cl, demonstrated a dose-dependent arrest at the G0/G1 phase in HL-60 leukemia cells. Treatment with 8.0 µM of the compound increased the percentage of cells in the G0/G1 phase from approximately 40% to 69%. researchgate.net This arrest is often accompanied by the downregulation of key regulatory proteins like cyclin-dependent kinases (CDKs) and cyclins, such as CDK1 and cyclin B, which are crucial for the G2/M transition. mdpi.com

Cell LineCompound TypePhase of ArrestKey Findings
HL-60 (Leukemia)5-methyltetrahydrofolate-like compoundsG1/SIncreased levels of cyclin E and CDK2. nih.gov
HL-60 (Leukemia)Pyridone-annelated isoindigo (5'-Cl)G0/G1Dose-dependent increase in G0/G1 cell population. researchgate.net
HCT-116 (Colon)2-(thiophen-2-yl)-1H-indole derivativesS and G2/MActive derivatives caused significant cell cycle arrest. nih.gov
VariousMillepachine-indole hybrid (14b)G2/MArrest induced by inhibition of tubulin polymerization. nih.gov

Induction of Regulated Cell Death (RCD) Pathways (e.g., apoptosis, autophagy)

Inducing regulated cell death, primarily through apoptosis and autophagy, is a cornerstone of cancer therapy. 5-Methyl-1H-indole derivatives have been shown to trigger these pathways in cancer cells.

Apoptosis , or programmed cell death, is often initiated through either the intrinsic (mitochondrial) or extrinsic pathway, culminating in the activation of effector caspases like caspase-3. nih.gov Studies on indole-2-carboxamide derivatives showed a potent induction of apoptosis in MCF-7 breast cancer cells, evidenced by an 8- to 10-fold increase in active caspase-3 levels. nih.gov This was accompanied by the activation of initiator caspases-8 and -9, an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and elevated levels of cytochrome C and the tumor suppressor p53. nih.gov Similarly, chalcones with a 5-methoxy-2-methyl-1H-indole moiety (MOMIPP) were found to induce apoptosis in fibrosarcoma cells, an effect that was reversible by a caspase inhibitor, confirming a caspase-dependent mechanism. semanticscholar.org

Autophagy is a cellular recycling process that can either promote cell survival or lead to cell death. mdpi.com In some contexts, indole derivatives can induce autophagy that contributes to their anticancer effect. For instance, the dichloromethane (B109758) extract from Patrinia scabiosaefolia, which may contain indole-like compounds, was shown to upregulate autophagy markers such as LC3II/I, P62, and Beclin-1 in acute myeloid leukemia cells. nih.gov Inhibition of this autophagic process was found to reduce the apoptotic effects, suggesting a synergistic relationship where autophagy promotes apoptosis in this system. nih.gov

Molecular Target Engagement Studies (e.g., tubulin polymerization, DNA topoisomerases, histone deacetylases)

The anticancer effects of 5-methyl-1H-indole derivatives are often traced to their direct interaction with specific molecular targets crucial for cancer cell survival and proliferation.

Tubulin Polymerization: Microtubules are dynamic polymers essential for cell division, and their disruption is a validated anticancer strategy. tandfonline.comsemanticscholar.org Numerous indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.gov For example, a derivative of 1-methyl-1H-indole was found to effectively inhibit tubulin polymerization with an IC₅₀ value of 0.37 µM. nih.gov The methyl substitution at the N-1 position of the indole ring has been shown to enhance antitubulin activity significantly. nih.gov This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov

DNA Topoisomerases: These enzymes are vital for resolving topological stress in DNA during replication and transcription. nih.govacs.org Inhibiting them leads to DNA damage and cell death. embopress.org A series of 3-methyl-2-phenyl-1H-indoles were investigated for their antiproliferative activity and found to be inhibitors of human DNA topoisomerase II (topo II). nih.govacs.org A strong correlation was observed between the antiproliferative effect and topo II inhibition, with the most potent derivatives inducing apoptosis. nih.gov

Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones. nih.gov Their inhibition can lead to the re-expression of silenced tumor suppressor genes. nih.gov Indole-piperazine hybrid structures have been developed as potent and selective inhibitors of Class I HDACs, particularly HDAC1, with IC₅₀ values in the nanomolar range. jst.go.jp Molecular docking studies suggest that the indole group plays a key role by interacting with residues in the "cap" region of the HDAC active site. jst.go.jp

Enzyme Inhibition Mechanisms

The versatility of the 5-methyl-1H-indole scaffold allows its derivatives to inhibit a wide range of enzymes beyond those already discussed. This broad inhibitory profile contributes to their diverse pharmacological activities.

In addition to COX, topoisomerases, and HDACs, indole derivatives have been shown to target other key enzymes. For example, some indole-based compounds act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are critical drivers of cell proliferation. nih.gov Other research has identified indole derivatives that inhibit tyrosinase and monoamine oxidase, highlighting the broad applicability of this chemical structure in designing enzyme inhibitors for various therapeutic targets. tandfonline.com The specific mechanism of inhibition can vary, ranging from competitive inhibition, where the inhibitor binds to the active site, to non-competitive or uncompetitive inhibition, where it binds to an allosteric site or the enzyme-substrate complex, respectively.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

5-methyl-1H-indole derivatives have been identified as potent inhibitors of cholinesterases, enzymes pivotal in the breakdown of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the management of Alzheimer's disease.

One notable derivative, 5-methyl-N-(8-(5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5H-indolo[2,3-b]quinolin-11-amine, has demonstrated exceptionally high potency against human AChE (hAChE) and human BuChE (hBuChE), with IC50 values of 0.95 ± 0.04 nM and 2.29 ± 0.14 nM, respectively. rsc.org Molecular modeling studies suggest that the length of the linker in these heterodimeric compounds is crucial for simultaneous binding to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. rsc.org These derivatives typically bind to AChE in an extended conformation and to BuChE in a folded conformation. rsc.org

Other indole-based multifunctional ligands have also shown significant cholinesterase inhibitory activity. For instance, a tacrine (B349632) derivative incorporating a 1-(phenylsulfonyl)-1H-indole moiety (compound 17 in the study) acts as a reversible inhibitor of both AChE and BuChE with IC50 values of 8 nM and 24 nM, respectively. nih.gov In contrast, a similar derivative with a rivastigmine-derived fragment (compound 35) is a selective, pseudo-irreversible inhibitor of BuChE with an IC50 of 455 nM. nih.gov

The following table summarizes the cholinesterase inhibitory activities of selected 5-methyl-1H-indole derivatives:

CompoundTarget EnzymeIC50 ValueInhibition Type
5-methyl-N-(8-(5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5H-indolo[2,3-b]quinolin-11-aminehAChE0.95 ± 0.04 nMNot Specified
hBuChE2.29 ± 0.14 nMNot Specified
Compound 17 (tacrine-indole derivative)AChE8 nMReversible
BuChE24 nMReversible
Compound 35 (rivastigmine-indole derivative)BuChE455 nMPseudo-irreversible

Urease Enzyme Inhibition Studies

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. While specific studies on 5-methyl-1H-indole derivatives are limited, research on broader indole derivatives has provided insights into their urease inhibitory potential.

Kinetic studies of various compounds, including those from the Cinnamomum genus, have demonstrated different modes of urease inhibition, including competitive and mixed inhibition. nih.govnih.gov For example, camphene, a monoterpene, exhibits competitive inhibition of urease. nih.gov The analysis of Lineweaver-Burk and Dixon plots is a common method to determine the kinetic mechanism of urease inhibitors. nih.gov

Elastase Inhibition Kinetics and Mechanism

Human leukocyte elastase (HLE) is a serine protease implicated in various inflammatory diseases. While research on specific 5-methyl-1H-indole derivatives as elastase inhibitors is not extensively documented, studies on structurally related compounds provide some context. For instance, derivatives of 5-methyl-4H-3,1-benzoxazin-4-one have been shown to be potent and specific inhibitors of human sputum elastase, with Ki values in the nanomolar range. nih.gov

The mechanism of elastase inhibition by various compounds can be competitive, non-competitive, or mixed. For example, some quinoline (B57606) derivatives have been found to inhibit elastase in a competitive manner. nih.gov The development of new elastase inhibitors is an active area of research, with a focus on identifying compounds with high specificity and favorable pharmacokinetic profiles. researchgate.netsemanticscholar.org Natural polypeptides have also been identified as significant elastase inhibitors, with some acting as substrate mimics. mdpi.com

Further research is required to specifically elucidate the kinetics and mechanism of elastase inhibition by 5-methyl-1H-indole derivatives.

Modulation of Other Relevant Enzymes (e.g., Aspulvinonedimethylallyl transferase, Lyase)

The interaction of 5-methyl-1H-indole derivatives with other enzymes such as Aspulvinonedimethylallyl transferase and various lyases is an area of ongoing investigation. While specific data on Aspulvinonedimethylallyl transferase was not found in the reviewed literature, some studies have explored the effects of indole derivatives on other enzymes.

For instance, indole-based compounds have been developed as selective inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in hydrogen sulfide (B99878) production in pathogenic bacteria. nih.gov This suggests that the indole scaffold can be a valuable starting point for designing inhibitors of specific lyases.

Additionally, some emodin (B1671224) derivatives have been identified as novel inhibitors of ATP-citrate lyase, an enzyme involved in cellular metabolism. researchgate.net Indole derivatives have also been investigated as potential inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory cascade. nih.gov

The broad enzymatic inhibitory potential of the indole scaffold suggests that 5-methyl-1H-indole derivatives could modulate the activity of a range of enzymes, but specific studies on Aspulvinonedimethylallyl transferase and other lyases are needed to confirm this.

Neuroprotective Mechanisms in Cellular Models of Oxidative Stress

Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases. 5-methyl-1H-indole derivatives have demonstrated significant neuroprotective effects in cellular models of oxidative stress.

In one study, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI) was shown to protect human dopaminergic neuroblastoma (SH-SY5Y) cells from hydrogen peroxide (H2O2)-induced oxidative stress. nih.govelsevierpure.comresearchgate.net Treatment with CMI prevented the increase in reactive oxygen species (ROS) and increased the levels of reduced glutathione, a key intracellular antioxidant. nih.govelsevierpure.com Molecular docking studies suggest that CMI may interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase, as well as the H2O2-scavenging enzyme catalase. nih.govelsevierpure.com

Another study investigating indole derivative NC009-1 in a Parkinson's disease model found that it alleviated 1-methyl-4-phenylpyridinium (MPP+)-induced cytotoxicity in human microglial cells. mdpi.com This was associated with a reduction in inflammatory mediators and the suppression of the NLRP3 inflammasome. mdpi.com

The neuroprotective effects of indole-based compounds are also linked to their ability to counteract ROS generated by the amyloid-beta (Aβ) peptide. nih.gov In SH-SY5Y cells, these compounds were able to increase cell viability and reduce ROS levels to basal states in the presence of Aβ(25–35) and its oxidative byproduct, hydrogen peroxide. nih.gov

Anti-Amyloidogenic Properties in In Vitro Alzheimer's Disease Models

The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. nih.govscantox.comneurofit.comnews-medical.netinotiv.com Several 5-methyl-1H-indole derivatives have shown promise in inhibiting this aggregation process in in vitro models.

The compound 5-methyl-N-(8-(5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5H-indolo[2,3-b]quinolin-11-amine demonstrated a moderate inhibition of Aβ(1–42) self-aggregation, with a 26.5% reduction at a 1:5 ratio with the peptide. rsc.org Furthermore, multifunctional ligands incorporating the 1-(phenylsulfonyl)-1H-indole scaffold have shown significant inhibition of Aβ aggregation in vitro, with compounds 17 and 35 exhibiting 75% and 68% inhibition at a concentration of 10 μM, respectively. nih.gov

Studies on synthetic indole–phenolic compounds have also revealed their ability to promote the self-disaggregation of the Aβ(25–35) fragment, as demonstrated by thioflavin T fluorescence assays and circular dichroism. nih.gov These findings highlight the potential of 5-methyl-1H-indole derivatives as therapeutic agents that can target the amyloid cascade in Alzheimer's disease.

Allosteric Modulation of Specific Receptors (e.g., Cannabinoid CB1 Receptor)

Allosteric modulators offer a nuanced approach to receptor pharmacology by binding to a site distinct from the orthosteric ligand binding site, thereby altering the receptor's affinity and/or efficacy for the endogenous ligand. Indole derivatives have been identified as allosteric modulators of the cannabinoid CB1 receptor. nih.govnih.gov

Compounds such as Org27569, Org29647, and Org27759, which are indole derivatives, were among the first identified allosteric modulators of the CB1 receptor. nih.gov While initially considered positive allosteric modulators, further studies revealed that Org27569 acts as a negative allosteric modulator (NAM), impairing agonist binding. nih.gov NAMs of the CB1 receptor have the potential to reverse the effects of potent synthetic cannabinoids without directly competing at the orthosteric site. researchgate.netrealmofcaring.orgbiorxiv.org

The indole-2-carboxamide scaffold has been extensively studied for the development of CB1 receptor allosteric modulators. nih.gov These compounds offer a promising therapeutic avenue for conditions where modulation of the endocannabinoid system is desired, potentially with fewer side effects than direct agonists or antagonists. realmofcaring.org

In Vitro Inhibition of Viral Processes (e.g., HIV-1 Fusion, Alphavirus Replication)

Derivatives of 5-methyl-1H-indole have been investigated for their potential to interfere with various stages of viral life cycles. In vitro studies have particularly focused on their ability to inhibit critical viral processes, including the fusion of the Human Immunodeficiency Virus Type 1 (HIV-1) with host cells and the replication of alphaviruses. These studies aim to elucidate the mechanisms by which these compounds exert their antiviral effects at a molecular level.

Inhibition of HIV-1 Fusion

A significant area of research has been the development of indole-based compounds as small molecule inhibitors of HIV-1 entry. This process is mediated by the viral envelope glycoprotein (B1211001) gp41, which facilitates the fusion of the viral and cellular membranes. A key target for inhibitors is a conserved hydrophobic pocket on the gp41 N-heptad repeat (NHR) coiled-coil, which is crucial for the formation of the six-helix bundle (6-HB), a final conformational state required for membrane fusion. nih.govnih.gov

Structure-activity relationship (SAR) studies have explored how modifications to the indole scaffold, including substitution at the 5-position, affect antiviral activity. In one study, several bis-indole compounds with linkages involving the 5-position of the indole ring were synthesized and evaluated for their ability to inhibit HIV-1 Env-mediated cell-cell fusion and viral replication. nih.gov Compounds with alternative linkages, such as 5-6' and 5-5', were found to have reduced activity compared to their 6-6' linked counterparts, suggesting that the specific geometry and shape of the molecule are critical for effective binding to the gp41 hydrophobic pocket. nih.gov

For instance, compounds where the linkage between two indole rings was varied from the optimal 6-6' connection to 5-6' (Compound 6o ), 6-5' (Compound 6p ), and 5-5' (Compound 6q ) all showed a decrease in activity. nih.gov This indicates that altering the substitution pattern on the indole ring significantly impacts the molecule's ability to disrupt the fusion process. nih.gov

Inhibition of HIV-1 Fusion by 5-Substituted Bis-Indole Derivatives
CompoundLinkageCell-Cell Fusion IC50 (µM)HIV-1BaL Replication EC50 (µM)
6o5-6'14.0 ± 1.0> 25
6p6-5'11.0 ± 0.6> 25
6q5-5'8.0 ± 0.9> 25

Inhibition of Other HIV-1 Viral Processes

Beyond fusion, indole derivatives have been explored as inhibitors of other essential HIV-1 processes. Research into compounds containing a 5-indole moiety linked to a 1,3,4-oxadiazol-2-thiol core has identified potent inhibitors of Tat-mediated viral transcription. nih.gov The viral protein Tat is a transcriptional factor critical for viral gene expression. nih.gov In these studies, the indole moiety was found to be a key component for the inhibitory activity. nih.gov

Additionally, peptidomimetics containing a 3-methyl-5-bromoindole moiety have been synthesized and evaluated as novel HIV-1 capsid binders. mdpi.com The HIV-1 capsid protein is essential for multiple stages of the viral life cycle, including reverse transcription and nuclear import, making it an attractive therapeutic target. One such compound, I-9 , demonstrated the ability to inhibit HIV-1 replication, with an EC50 value of 2.93 µM. mdpi.com

Inhibition of HIV-1 Capsid Binding by a 5-Substituted Indole Derivative
CompoundStructure DetailHIV-1IIIB Replication EC50 (µM)Mechanism
I-93-methyl-5-bromoindole moiety2.93 ± 0.32Capsid Binder

Inhibition of Alphavirus Replication

The antiviral potential of indole derivatives extends to alphaviruses, a genus of RNA viruses that includes pathogens like Chikungunya and equine encephalitis viruses. Research has focused on developing indole-based compounds that inhibit viral RNA replication. nih.gov A series of conformationally restricted analogues of an indole-based lead compound were synthesized to define a three-dimensional pharmacophore and improve potency. nih.gov

These studies utilize replicon assays, which are model systems that contain the viral replication machinery but lack structural proteins, making them unable to produce infectious particles. The activity of the viral replicase can be measured through a reporter gene, such as luciferase. By evaluating the ability of compounds to suppress luciferase expression, researchers can quantify the inhibition of viral RNA replication. nih.gov While specific data on 5-methyl-1H-indole derivatives in these assays is limited, the broader investigation into the indole scaffold highlights its importance as a template for designing potent alphavirus replication inhibitors. nih.govnih.gov The development of arbidol (B144133) (umifenovir), an indole-containing compound, and its analogues has shown that the indole core is a viable starting point for creating molecules that inhibit early stages of Chikungunya virus (CHIKV) replication by targeting the E2 glycoprotein. nih.gov

Structure Activity Relationship Sar Studies of 5 Methyl 1h Indole Derivatives

Systematic Investigation of Substituent Effects on Biological Activity

The systematic investigation of substituent effects on the 5-methyl-1H-indole core involves synthesizing and evaluating a series of analogues where specific positions on the indole (B1671886) ring and its appendages are methodically altered. This approach allows researchers to deconstruct the molecule's activity into contributions from individual functional groups. For instance, studies on 1H-indole-2-carboxamide derivatives revealed that modifications at the C3 and C5 positions of the indole ring are critical for modulating activity at the CB1 receptor. nih.gov Similarly, research on N-acyl indoline (B122111) derivatives demonstrated that exploring small substituents such as methyl, cyano, and methoxy (B1213986) groups at the 4- and 5-positions could significantly impact inhibitory potency. semanticscholar.org By comparing the biological activities of these closely related compounds, researchers can establish clear SAR trends that inform future design strategies. This process often reveals that even minor changes, such as the position of a methyl group, can significantly alter a compound's biological profile due to steric and electronic effects within the target's binding site. mdpi.com

Impact of Electron-Donating and Electron-Withdrawing Groups on Activity Profiles

The electronic properties of substituents on the indole ring play a pivotal role in modulating biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the indole system, affecting its ability to participate in crucial interactions like hydrogen bonding, π-π stacking, and cation-π interactions.

Electron-Donating Groups (EDGs): Groups like methyl (-CH3), hydroxyl (-OH), and methoxy (-OCH3) donate electron density to the aromatic ring. In some series, EDGs have been shown to enhance biological activity. For example, a methoxy group substitution on an indole ring resulted in more active cytotoxic compounds compared to the unsubstituted analogue. nih.gov In another study, the substitution of a methyl group at the C-5 position of an oxindole (B195798) scaffold remarkably increased activity by eight-fold, suggesting that an electron-donating group is favorable for the activity of these specific kinase inhibitors. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, EWGs such as nitro (-NO2), cyano (-CN), and halogens (F, Cl, Br) pull electron density from the ring. The effect of EWGs can be highly context-dependent. In one study of indole-tethered chromenes, a nitro group substitution led to a negligible or nonexistent inhibitory effect on cancer cell lines. nih.gov However, in other molecular contexts, EWGs are essential for potency. For instance, studies on 2-methylindole (B41428) derivatives designed as aromatase inhibitors showed that both electron-donating (-OH) and electron-withdrawing (-NO2) groups influenced activity, indicating their importance in binding interactions. ijcrt.org Halogens, as EWGs, often enhance activity, as seen where chloro or fluoro groups at the C5 position of 1H-indole-2-carboxamides improved potency. nih.gov

The following table summarizes the impact of various electronic groups on the cytotoxic activity of selected indole derivatives.

Compound SeriesSubstituent (Position)Electronic EffectBiological Activity (IC50 in µM)
Indole-Tethered Chromenes nih.gov-H (unsubstituted)Neutral> 50
-OCH3 (5-position)Electron-Donating9.1
-F (5-position)Electron-Withdrawing7.9
-Br (5-position)Electron-Withdrawing14.5
-NO2 (5-position)Electron-Withdrawing> 50
N-Acyl Indolines (Notum Inhibition) semanticscholar.org4-ClElectron-Withdrawing0.045
4-CF3Electron-Withdrawing0.030
5-ClElectron-Withdrawing0.011
4,5-Cl2Electron-Withdrawing0.0025

Role of Alkyl Chains, Halogen Substituents, and Other Functional Groups

Beyond general electronic effects, the specific nature of functional groups, including their size, shape, and ability to form distinct interactions, is a key determinant of activity.

Alkyl Chains: The length and branching of alkyl chains can significantly influence binding affinity and selectivity. SAR studies on 1H-indole-2-carboxamides found that short alkyl groups at the C3 position on the indole ring enhanced potency. nih.gov This suggests an optimal size for the substituent to fit within a specific hydrophobic pocket of the target protein. Furthermore, methylation at the N-1 position of the indole ring has been shown to enhance anticancer activities significantly in certain compound series. nih.gov

Halogen Substituents: Halogens (F, Cl, Br, I) are frequently used in drug design due to their ability to modulate both electronic and steric properties. Fluorine substitution can alter pharmacokinetic features, leading to improved inhibitory effects. nih.gov Chlorine and fluorine at the C5 position have been shown to be beneficial for the activity of CB1 allosteric modulators. nih.gov A critical role of halogens, particularly chlorine, bromine, and iodine, is their ability to form halogen bonds. acs.org This is a noncovalent interaction where the halogen acts as an electrophilic species, interacting with a Lewis base like a backbone carbonyl oxygen on the target protein. The strength of this interaction increases from chlorine to iodine and can contribute significantly to binding affinity. acs.org

Other Functional Groups: The trifluoromethyl (-CF3) group is a common substituent that acts as a strong electron-withdrawing group and can serve as a bioisostere for a methyl group, while being more lipophilic. In studies of N-acyl indolines, a 4-CF3 substituent achieved a similar level of activity to a 4-Cl substituent. semanticscholar.org

Importance of Specific Heterocyclic Moieties and Linkers in Activity

The linker connecting the indole core to another moiety is also of critical importance. The length, rigidity, and chemical nature of the linker determine the relative orientation of the two parts of the molecule, which is crucial for optimal binding. Studies on isocombretastatin A-4 analogues utilized phenyl or pyridine (B92270) linkers to create potent anti-proliferative agents. nih.gov In another series of potential anti-inflammatory agents, a propyl linker was used to connect the indole core to various heterocyclic moieties. researchgate.net The choice of linker can affect solubility, metabolic stability, and the ability of the molecule to adopt the correct conformation for target engagement.

Conformational and Steric Requirements for Optimized Ligand-Target Interactions

For a ligand to exhibit high affinity, it must adopt a low-energy conformation that is complementary to the three-dimensional shape of the target's binding site. SAR studies provide indirect insights into these steric and conformational requirements.

Steric Hindrance: The size and placement of substituents are critical. Research on N-acyl indoline inhibitors suggested that there is available space in the target's binding pocket adjacent to the 4- and 5-positions of the indoline ring, allowing for substitution, whereas space near the 6- and 7-positions was limited. semanticscholar.org This highlights the need to match the substituent's size to the available space. Similarly, theoretical studies have shown that a substituent group on the nitrogen heterocycle increases the steric requirements during certain reactions, which can impact the molecule's ability to fit into an enzyme's active site. mdpi.com

Conformational Rigidity: Introducing rigid structural elements or creating cyclic analogues can lock the molecule into a more bioactive conformation. This reduces the entropic penalty of binding and can lead to increased potency. The creation of tricyclic systems by tethering an N-acyl group onto the indoline at C2 was an effective strategy to improve both potency and metabolic stability. semanticscholar.org

Interaction Geometry: Specific noncovalent interactions have strict geometric requirements. For instance, halogen bonds achieve maximum strength when the C-X···O (or other Lewis base) angle is close to 180°, a "head-on" interaction. acs.org The design of new derivatives must therefore consider not only the presence of a functional group but also whether the scaffold can orient it correctly to form these optimal interactions.

Analysis of Ligand Efficiency and Lipophilicity in Compound Optimization

During the optimization process, it is crucial to increase a compound's potency without simultaneously introducing undesirable physicochemical properties, such as excessive lipophilicity. nih.govsciforschenonline.org High lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. researchgate.net Medicinal chemists use several metrics to track the quality of compounds during optimization.

Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). It helps identify small fragments that bind efficiently and are therefore good starting points for optimization. csmres.co.uk A higher LE value is generally preferred, with a value ≥ 0.3 often cited as a benchmark during lead optimization. sciforschenonline.org

Ligand-Lipophilicity Efficiency (LLE): Also known as Lipophilic Efficiency, LLE relates potency to lipophilicity (measured as logP or logD). It is calculated as pIC50 (or pKi) - logP. This metric assesses whether an increase in potency is gained efficiently or simply by increasing lipophilicity. sciforschenonline.orgcsmres.co.uk An increase in LLE during optimization is desirable, as it indicates that potency is being improved more than lipophilicity. sciforschenonline.org An LLE in the range of 5–7 is often targeted. csmres.co.uk

The following table explains these key efficiency metrics.

MetricFormulaDescriptionImportance in Optimization
Ligand Efficiency (LE)ΔG / HAC (or 1.4 x pIC50 / HAC)Measures the binding energy per non-hydrogen atom (HAC).Helps select small, efficient fragments and ensures that affinity gains are not solely due to increasing molecular size. csmres.co.uk
Ligand-Lipophilicity Efficiency (LLE)pIC50 - logPMeasures the potency of a compound relative to its lipophilicity.Guides optimization towards compounds that gain potency through specific, directed interactions rather than non-specific lipophilicity, improving the overall drug-like profile. sciforschenonline.org
Ligand Efficiency Dependent Lipophilicity (LELP)logP / LERelates lipophilicity to ligand efficiency.Considered a useful metric for risk assessment, as it incorporates both molecular weight and lipophilicity, which are factors in off-target activity. h1.co

By monitoring these metrics, chemists can guide the design of compounds that not only have high affinity for their target but also possess a balanced physicochemical profile conducive to becoming a successful drug.

Rational Design Principles for Novel Pharmacophores Based on SAR Insights

The culmination of SAR studies is the development of a set of rational design principles that can be used to create novel pharmacophores with improved potency, selectivity, and drug-like properties. These principles are derived from a comprehensive understanding of the favorable and unfavorable structural modifications identified through iterative design, synthesis, and testing.

Key principles derived from SAR studies of 5-methyl-1H-indole derivatives include:

Targeted Substitution: Focus modifications on positions known to be sensitive to substitution, such as C3 and C5 on the indole ring, while avoiding positions where steric bulk is not tolerated. nih.govsemanticscholar.org

Exploitation of Specific Interactions: Intentionally introduce functional groups capable of forming specific, high-quality interactions with the target. For example, if a backbone carbonyl is available for interaction, incorporating a bromine or iodine atom at a sterically appropriate position to form a strong halogen bond can be a powerful strategy. acs.org

Balancing Lipophilicity and Potency: Use metrics like LLE to guide the selection of substituents. Aim to increase potency by adding groups that form specific polar or directed interactions rather than by simply adding lipophilic bulk. sciforschenonline.org

Conformational Constraint: Where possible, introduce conformational rigidity through cyclization or the incorporation of rigid linkers to pre-organize the molecule into its bioactive conformation, thus enhancing binding affinity. semanticscholar.org

Use of Computational Tools: Employ computational methods like pharmacophore mapping and molecular docking to visualize ligand-target interactions and generate new ideas for scaffolds that fit the established SAR. ijcrt.orgresearchgate.net These models can help prioritize which novel derivatives to synthesize, making the drug discovery process more efficient.

By adhering to these principles, researchers can move beyond serendipitous discovery and rationally design new generations of 5-methyl-1H-indole derivatives with optimized therapeutic potential.

Advanced Analytical Methodologies for 5 Methyl 1h Indole and Its Derivatives

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic techniques are paramount for the separation of 5-methyl-1H-indole and its derivatives from intricate sample constituents. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal methods, often coupled with mass spectrometry for unambiguous identification and quantification. mdpi.comoup.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of indole (B1671886) compounds in various samples. mdpi.comresearchgate.net This technique offers high sensitivity and selectivity, making it ideal for detecting low concentrations of analytes. nih.gov The use of multiple reaction monitoring (MRM) mode further enhances the specificity of detection and quantification. mdpi.comresearchgate.net A typical LC-MS/MS method involves a reversed-phase HPLC system for separation, followed by detection using a tandem mass spectrometer. mdpi.com Atmospheric pressure chemical ionization (APCI) in positive mode is a common ionization technique for indole derivatives. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Indole Derivatives

ParameterTypical Conditions
Chromatography
ColumnC18 reversed-phase (e.g., 250 mm x 2.0 mm, 4 µm)
Mobile PhaseGradient elution with 0.1% formic acid in water (A) and methanol (B129727) (B) mdpi.com
Flow Rate0.3 mL/min
Injection Volume10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI) or APCI nih.govunipd.it
Analysis ModeMultiple Reaction Monitoring (MRM) researchgate.net
Precursor Ion > Product Ion (m/z)Analyte-specific transitions nih.gov
Collision GasHelium or Argon researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds, including indole derivatives. oup.com This method is particularly useful for identifying a wide range of compounds in a sample. nih.gov Headspace solid-phase microextraction (HS-SPME) can be employed for the extraction of volatile compounds prior to GC-MS analysis. nih.gov The separation is typically achieved on a capillary column, and the identification is based on the mass spectrum of the eluted compounds, which can be compared with spectral libraries like the National Institute of Standards and Technology (NIST) database. oup.com

Table 2: Representative GC-MS Parameters for Volatile Indole Analysis

ParameterTypical Conditions
Gas Chromatography
ColumnDB-1 quartz capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) oup.com
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min) oup.com
Inlet ModeSplit/splitless (e.g., split ratio 10:1) oup.com
Temperature ProgramInitial temperature 120°C (hold 4 min), ramp at 3°C/min to 280°C (hold 20 min) oup.com
Mass Spectrometry
Ionization ModeElectron Impact (EI) at 70 eV oup.com
Mass Rangem/z 33-650 oup.com
Source Temperature230°C oup.com

Optimized Sample Preparation and Extraction Protocols

Effective sample preparation is a critical step to remove interferences and concentrate the analytes of interest before chromatographic analysis. thermofisher.com Solid-phase extraction and ultra-sonication assisted extraction are two commonly employed techniques for indole derivatives.

Solid-phase extraction (SPE) is a widely used sample preparation technique for the purification and concentration of analytes from complex matrices. mdpi.comthermofisher.com The development of a novel SPE procedure often involves the use of C18 cartridges. mdpi.comresearchgate.net The process typically includes conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the target analytes. youtube.com The choice of solvents for each step is crucial for achieving high recovery of the indole compounds. mdpi.com For instance, a methanol-water solution is often used as the eluent. mdpi.com

Table 3: General Steps in a C18 SPE Protocol for Indole Compounds

StepProcedure
Conditioning The C18 cartridge is conditioned with methanol followed by water.
Sample Loading The pre-treated sample (e.g., pH adjusted) is loaded onto the cartridge. mdpi.com
Washing The cartridge is washed with a weak solvent to remove interfering substances.
Elution The retained indole compounds are eluted with a stronger solvent, such as a methanol-water mixture. mdpi.com

Ultra-sonication assisted extraction (UAE) is an efficient method for extracting bioactive compounds from various matrices. researchgate.netacademicjournals.org This technique utilizes ultrasonic waves to disrupt cell walls and enhance mass transfer, leading to higher extraction efficiency in a shorter time compared to conventional methods. nih.govinternational-agrophysics.org Key parameters that influence the extraction efficiency include sonication time, temperature, solvent type, and the solid-to-liquid ratio. mdpi.comnih.gov The use of an ultrasonic bath with a specific frequency and power is common for this purpose. academicjournals.orginternational-agrophysics.org

Table 4: Key Parameters in Ultra-Sonication Assisted Extraction

ParameterDescription
Sonication Time The duration of the ultrasonic treatment. international-agrophysics.org
Temperature The temperature of the extraction medium during sonication. mdpi.com
Solvent The choice of solvent (e.g., ethanol, methanol) is critical for efficient extraction. academicjournals.org
Solid/Liquid Ratio The ratio of the sample mass to the solvent volume. mdpi.com
Ultrasonic Frequency The frequency of the ultrasonic waves (e.g., 35-40 kHz). academicjournals.orginternational-agrophysics.org
Ultrasonic Power The power output of the sonicator. academicjournals.org

Spectroscopic Detection Methods for Targeted Analytes

Spectroscopic methods, such as UV-Visible and fluorescence spectroscopy, are valuable for the characterization and detection of indole derivatives. core.ac.uknih.gov The indole ring system exhibits characteristic absorption and fluorescence spectra that are influenced by substituents on the ring. core.ac.uk

The electronic absorption spectra of indole derivatives typically show multiple bands in the UV region. nih.gov Fluorescence spectroscopy is a particularly sensitive technique for indole compounds, which are often naturally fluorescent. core.ac.uk The excitation and emission maxima can provide information about the compound's structure and its environment. core.ac.uknih.gov For instance, the fluorescence emission maximum of indoles often shows a bathochromic (red) shift in more polar solvents. core.ac.uk

Table 5: Spectroscopic Properties of Indole Derivatives

Spectroscopic TechniqueTypical Wavelength RangeObservations
UV-Visible Absorption 200-310 nmMultiple absorption maxima corresponding to electronic transitions. nih.gov
Fluorescence Emission 325-370 nmEmission maxima are solvent-dependent. nih.govnih.gov
Fluorescence Excitation 275-300 nmCorresponds to the absorption bands that lead to fluorescence. nih.govnih.gov

Design and Application of Fluorescence Probes for Specific Ion Detection

The inherent fluorescence properties of the indole scaffold make it an excellent platform for the design of chemosensors for specific ion detection. sjp.ac.lkresearchgate.net The strategic functionalization of the 5-methyl-1H-indole core can lead to the development of highly selective and sensitive fluorescence probes. These probes operate on principles such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Intramolecular Charge Transfer (ICT), resulting in a measurable change in fluorescence intensity or a spectral shift upon binding with a target ion. sjp.ac.lknih.gov

Design Principles:

The design of a fluorescence probe based on 5-methyl-1H-indole typically involves the incorporation of a specific ionophore (a receptor unit) that selectively binds to the target ion. This ionophore is covalently linked to the indole fluorophore. The binding event modulates the electronic properties of the indole ring, leading to a change in its fluorescence characteristics.

For instance, a hypothetical fluorescence probe for the detection of Zn²⁺ ions could be designed by introducing a di-(2-picolyl)amine (DPA) moiety at the N1 position of the 5-methyl-1H-indole ring. The DPA group is a well-known chelator for Zn²⁺. In the free state, the lone pair of electrons on the tertiary amine of the DPA moiety can quench the fluorescence of the indole ring via a PET mechanism. Upon coordination with Zn²⁺, the lone pair of electrons becomes engaged in the metal complex, inhibiting the PET process and leading to a significant enhancement of the fluorescence intensity (a "turn-on" response). mdpi.com

Research Findings:

The table below summarizes the key characteristics of a hypothetical 5-methyl-1H-indole-based fluorescence probe for Zn²⁺ detection, based on established principles of chemosensor design.

ParameterDescription
Probe Name5-Me-Indole-DPA
Target IonZn²⁺
Sensing MechanismChelation-Enhanced Fluorescence (CHEF) via inhibition of Photoinduced Electron Transfer (PET)
Solvent SystemAqueous-organic mixtures (e.g., CH₃CN/H₂O)
Excitation Wavelength (λex)~290 nm
Emission Wavelength (λem)~350 nm (with significant enhancement upon Zn²⁺ binding)
Binding Stoichiometry (Probe:Ion)1:1
Detection LimitLow micromolar to nanomolar range
SelectivityHigh selectivity for Zn²⁺ over other biologically relevant cations such as Na⁺, K⁺, Ca²⁺, and Mg²⁺.

Development of Quantitative Nuclear Magnetic Resonance (NMR) Methods

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for the precise and accurate quantification of organic molecules, including indole derivatives, without the need for identical reference standards for each analyte. acs.orgnih.gov The principle of qNMR is based on the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.

Method Development and Validation:

The development of a robust qNMR method for 5-methyl-1H-indole requires careful optimization of several experimental parameters to ensure accuracy and precision. These parameters include the selection of a suitable deuterated solvent, the choice of a non-interfering internal standard, and the optimization of acquisition parameters such as the relaxation delay (D1) and the number of scans. acs.orgacs.org

For 5-methyl-1H-indole, the proton signals of the indole ring and the methyl group are well-resolved in common deuterated solvents like DMSO-d₆ or CDCl₃, allowing for accurate integration. journals.co.zayoutube.com The N-H proton signal, which appears at a downfield chemical shift, can also be a suitable quantitative signal, provided that proton exchange is minimized. acs.orgnih.gov

A typical qNMR method for 5-methyl-1H-indole would be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). acs.org

Detailed Research Findings:

Research on the qNMR analysis of structurally related indole alkaloids has demonstrated the feasibility and reliability of this technique for quantifying indole-containing compounds in complex mixtures. acs.orgnih.govacs.org These studies have established validated methods with excellent linearity (R² > 0.999), precision (RSD < 2%), and accuracy. acs.orgacs.org

The following interactive data table presents a summary of the validation parameters for a hypothetical qNMR method for the quantification of 5-methyl-1H-indole.

Validation ParameterAcceptance CriteriaHypothetical Result for 5-Methyl-1H-indole
SpecificitySignal of interest is well-resolved from other signals.The singlet signal of the 5-methyl group at ~2.4 ppm is baseline-separated.
Linearity (R²)≥ 0.9990.9995
RangeDefined by the linear range.10 - 1000 µg/mL
Accuracy (% Recovery)98.0% - 102.0%99.5% ± 1.5%
Precision (RSD)≤ 2.0%Repeatability: 0.8%; Intermediate Precision: 1.2%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 32 µg/mL
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 107 µg/mL

On-line and Off-line Coupling Techniques for Integrated Analysis (e.g., LC-SPE-NMR)

The analysis of complex mixtures containing 5-methyl-1H-indole and its derivatives, such as in reaction monitoring or impurity profiling, often requires the combination of separation and spectroscopic techniques. humanjournals.comnih.gov Hyphenated techniques, which couple a separation method like liquid chromatography (LC) with a spectroscopic detection method like NMR, provide a powerful tool for the on-line or off-line analysis of individual components in a mixture. news-medical.netsemanticscholar.org

LC-SPE-NMR for Integrated Analysis:

LC-SPE-NMR is a sophisticated hyphenated technique that combines the high-resolution separation of LC with the unparalleled structure elucidation capabilities of NMR, enhanced by a solid-phase extraction (SPE) step for sample concentration. news-medical.netnih.gov In this technique, the eluent from the LC column is passed through an SPE cartridge, where the analyte of interest is trapped. The trapped analyte is then eluted with a small volume of a deuterated solvent and transferred to the NMR spectrometer for analysis. rsc.org

This approach offers several advantages over direct LC-NMR, including:

Increased Sensitivity: The SPE step allows for the concentration of the analyte, significantly improving the signal-to-noise ratio in the NMR spectrum. news-medical.net

Solvent Flexibility: Non-deuterated solvents can be used for the LC separation, which is more cost-effective and allows for a wider range of chromatographic conditions. nih.gov

Time-saving: Multiple injections can be performed to accumulate the analyte on the SPE cartridge, enabling the analysis of very low-concentration components. rsc.org

Application in Impurity Profiling:

A key application of LC-SPE-NMR is in the identification and structural elucidation of impurities in pharmaceutical substances and other chemical products. humanjournals.comijprajournal.com For 5-methyl-1H-indole, this technique could be invaluable for identifying and characterizing process-related impurities or degradation products.

For example, in a synthetic batch of 5-methyl-1H-indole, an unknown impurity might be detected by HPLC-UV. By coupling the HPLC system to an SPE-NMR interface, the peak corresponding to the impurity can be trapped on an SPE cartridge. After accumulation, the impurity can be eluted and its structure determined by a suite of NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC). This provides unambiguous structural information, which is often not possible with mass spectrometry alone, especially for isomeric impurities. humanjournals.com

The table below outlines a hypothetical workflow for the analysis of an unknown impurity in a sample of 5-methyl-1H-indole using LC-SPE-NMR.

StepProcedurePurpose
1. LC SeparationA reversed-phase HPLC method is used to separate the impurity from the main component, 5-methyl-1H-indole.Isolation of the impurity peak.
2. SPE TrappingThe eluent corresponding to the impurity peak is diverted to an SPE cartridge (e.g., C18). Multiple injections can be performed to increase the amount of trapped impurity.Concentration of the impurity.
3. ElutionThe trapped impurity is eluted from the SPE cartridge with a small volume of a deuterated solvent (e.g., acetonitrile-d₃).Preparation of the sample for NMR analysis.
4. NMR AnalysisThe eluted sample is transferred to the NMR flow probe and a series of 1D and 2D NMR spectra are acquired.Structural elucidation of the impurity.
5. Data InterpretationThe NMR data is analyzed to determine the chemical structure of the unknown impurity.Identification of the impurity.

Potential Academic and Research Applications of 5 Methyl 1h Indole Derivatives

Role as Synthetic Precursors in the Construction of Complex Organic Molecules

Derivatives of 5-methyl-1H-indole are highly valued as versatile building blocks in the synthesis of more complex organic structures. netascientific.com Their inherent reactivity and the ability to undergo a variety of chemical transformations make them essential intermediates in the creation of novel compounds with potential applications in medicinal chemistry and materials science. netascientific.com

The indole (B1671886) nucleus can be modified through various reactions, including electrophilic substitution, cyclization, and functional group transformations, allowing for the construction of intricate molecular architectures. For instance, 5-methyl-2,3-dihydro-1H-indole serves as a key intermediate in the synthesis of bioactive molecules, highlighting its utility in developing compounds with potential therapeutic applications. netascientific.com Similarly, 2-ethyl 5-methyl 1H-indole-2,5-dicarboxylate is another derivative that functions as a versatile precursor for more complex molecules.

Classical synthetic methodologies like the Fischer indole synthesis, Nenitzescu indole synthesis, and others are often employed to construct the initial indole ring, which can then be further elaborated. rsc.orgacs.org The development of new synthetic routes, including greener methods, continues to expand the toolkit available to chemists for the preparation of diverse indole derivatives. openmedicinalchemistryjournal.com

Applications as Ligands in Fundamental Coordination Chemistry Research

Indole derivatives, including those with a 5-methyl substituent, have garnered significant attention for their use as ligands in coordination chemistry. researchgate.netrsc.org The nitrogen atom within the indole ring, along with other potential donor atoms from substituents, can coordinate with a variety of metal ions to form stable complexes. innovareacademics.inresearchgate.netmdpi.com

The study of these metal complexes provides fundamental insights into coordination geometries, bonding, and the electronic properties of both the ligand and the metal center. innovareacademics.inresearchgate.net For example, Schiff base ligands derived from 5-methyl-1H-indole derivatives have been used to synthesize complexes with transition metals like Cu(II), Co(II), Ni(II), and Zn(II). innovareacademics.in Spectroscopic and analytical techniques are employed to characterize the structure and stoichiometry of these complexes, revealing details about their coordination environment, which can range from octahedral to tetrahedral. innovareacademics.in

Furthermore, the coordination behavior of indole derivatives can be complex, with the potential for different modes of binding to the metal center, including σ-complexes and π-modes. mdpi.com Research in this area contributes to a deeper understanding of ligand design and the fundamental principles of metal-ligand interactions. researchgate.net

Building Blocks for Advanced Materials Science Research (e.g., Organic Semiconductors)

The unique electronic properties of the indole ring system make its derivatives, including 5-methyl-1H-indole, promising candidates for applications in materials science, particularly in the development of organic electronic materials. smolecule.comchemimpex.com These compounds are being explored for their potential use in organic semiconductors, which are key components in devices like organic light-emitting diodes (OLEDs) and organic solar cells. openmedicinalchemistryjournal.comsmolecule.com

The ability to tune the electronic properties of indole derivatives through chemical modification is a significant advantage. smolecule.com For instance, the incorporation of fluorine atoms, as seen in 7-fluoro-5-methyl-1H-indole, can enhance properties like metabolic stability and binding affinity, which are also relevant for material applications. smolecule.com The introduction of different functional groups can influence the material's bandgap and charge carrier mobility. smolecule.com

Research has shown that films created from certain indole derivatives exhibit promising electronic properties, making them suitable for use in electronic devices. The stability of these compounds under various environmental conditions is another crucial factor for their potential commercial applications. The structural features of compounds like (1H-Indol-5-yl)methylamine also lend themselves to the development of sensors and for incorporation into polymer matrices to enhance their properties. chemimpex.com

Development of Chemical Probes and Tools for Biological Research

Derivatives of 5-methyl-1H-indole are increasingly being utilized in the design and synthesis of chemical probes and tools for biological research. vulcanchem.comsmolecule.com These probes are instrumental in studying complex biological processes, such as protein interactions, cellular signaling, and for bioimaging applications. vulcanchem.comsmolecule.com

Fluorescent indole derivatives are particularly valuable in this context. rsc.orgvulcanchem.com The indole scaffold can be incorporated into molecules designed to exhibit changes in their fluorescence properties upon interaction with specific analytes, such as ions or biomolecules. rsc.orgresearchgate.net This allows for the sensitive and selective detection of these targets in biological systems. For example, some indole-based chemosensors can detect cations, anions, and neutral species through colorimetric and fluorimetric methods. rsc.org

The development of these molecular probes is a multidisciplinary effort, combining organic synthesis, analytical chemistry, and biology. rsc.org For instance, 5-bromo-4-chloro-3-indolyl-β-d-galactopyranoside (X-gal) is a well-known colorimetric probe used to detect β-galactosidase activity, a marker for senescent cells. mdpi.com The versatility of the indole structure allows for the creation of a wide array of probes with tailored properties for specific research questions. vulcanchem.comsmolecule.com

Contributions to Fundamental Studies in Heterocyclic Chemistry and Reaction Mechanism Elucidation

The study of 5-methyl-1H-indole and its derivatives makes a significant contribution to the broader field of heterocyclic chemistry and the elucidation of reaction mechanisms. bhu.ac.in As a π-excessive heterocycle, the indole ring's chemistry is dominated by electrophilic substitution reactions, and understanding the regioselectivity and reactivity of these reactions is a fundamental aspect of heterocyclic chemistry. bhu.ac.in

Research into the synthesis of substituted indoles, including various named reactions like the Fischer, Bischler, and Nenitzescu syntheses, provides a platform for investigating reaction pathways and intermediates. rsc.orgbhu.ac.in The study of these reactions helps to refine our understanding of fundamental organic chemistry principles. bhu.ac.in

Furthermore, the diverse reactivity of the indole nucleus allows for the exploration of novel chemical transformations and the development of new synthetic methodologies. openmedicinalchemistryjournal.com This includes the investigation of reaction conditions, the role of catalysts, and the influence of substituents on the outcome of a reaction. openmedicinalchemistryjournal.com Ultimately, this foundational research not only expands our knowledge of heterocyclic chemistry but also enables the synthesis of new and valuable compounds for a wide range of applications.

Q & A

Q. What are the common synthetic routes for 5-methyl-1H-indole hydrate, and how are reaction conditions optimized?

  • Methodological Answer : A typical synthesis involves condensation reactions between indole aldehydes and nitroethylene derivatives. For example, 5-methyl-1H-indole derivatives can be synthesized by refluxing 5-methylindole-3-carbaldehyde with nitroethane in the presence of ammonium acetate (NH₄OAc) as a catalyst . Reaction optimization includes:
  • Catalyst screening : NH₄OAc vs. other bases (e.g., K₂CO₃).
  • Solvent selection : Polar aprotic solvents (e.g., nitroethane, DMF) enhance reaction rates.
  • Purification : Column chromatography (e.g., 70:30 EtOAc/hexanes) or recrystallization to isolate the hydrate form .
  • Monitoring : TLC (Rf ~0.33 in EtOAc/hexanes) tracks reaction progress .

Q. Which spectroscopic techniques are most reliable for characterizing 5-methyl-1H-indole hydrate?

  • Methodological Answer :
  • 1H/13C NMR : Key shifts include aromatic protons (δ 6.8–7.2 ppm) and methoxy/methyl groups (δ 3.7–3.8 ppm). Hydrate water signals may appear as broad peaks at δ 1.5–2.5 ppm .
  • X-ray crystallography : SHELX software refines crystal structures (e.g., monoclinic P2₁/c space group, β = 98.9°) to confirm hydrogen-bonding networks in the hydrate .
  • HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 349.1659) validate molecular weight .

Q. How is the purity of 5-methyl-1H-indole hydrate assessed during synthesis?

  • Methodological Answer :
  • HPLC : ≥97% purity thresholds with C18 columns and UV detection (λ = 254 nm) .
  • Melting point analysis : Sharp melting ranges (e.g., 150–152°C) indicate homogeneity.
  • Elemental analysis : Carbon/hydrogen/nitrogen ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictions in NMR data between hydrate and anhydrous forms be resolved?

  • Methodological Answer : Discrepancies arise from dynamic water interactions. Strategies include:
  • Variable-temperature NMR : Observing line broadening at elevated temperatures (e.g., 50°C) due to water exchange .
  • Deuterium exchange experiments : Replacing hydrate water with D₂O to suppress proton signals.
  • X-ray diffraction : Resolving hydrogen-bonding motifs (e.g., O–H···O/N distances of 2.7–3.0 Å) .
    Table 1 : Example NMR Shifts in Different Forms
ProtonHydrate (δ, ppm)Anhydrous (δ, ppm)
Indole NH10.2 (broad)10.5 (sharp)
Hydrate H₂O1.8 (broad)
Methoxy OCH₃3.783.75

Q. What computational methods are suitable for modeling the conformational dynamics of 5-methyl-1H-indole hydrate?

  • Methodological Answer :
  • DFT calculations : B3LYP/6-31G(d) optimizes geometry and predicts NMR shifts (RMSD <0.3 ppm vs. experimental) .
  • Molecular dynamics (MD) : Simulates hydrate stability in aqueous environments (e.g., AMBER force field, 300 K, 100 ns trajectories).
  • Ring-puckering analysis : Cremer-Pople parameters (q, θ) quantify out-of-plane distortions in indole rings .

Q. How can synthetic yields be improved for derivatives like 5-methyl-3-substituted indoles?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 1 hour vs. 12 hours under reflux) .
  • Catalyst optimization : CuI (10 mol%) in click chemistry (e.g., triazole formation) improves regioselectivity .
  • Solvent-free conditions : Minimizes side reactions (e.g., dimerization) .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with spectroscopic predictions for 5-methyl-1H-indole derivatives?

  • Methodological Answer :
  • Crystal packing effects : X-ray structures may show non-covalent interactions (e.g., π-stacking) that alter bond lengths vs. gas-phase DFT models .
  • Dynamic disorder : Hydrate water molecules may occupy multiple positions, requiring SHELXL refinement with PART instructions .
  • Tautomerism : Keto-enol equilibria in solution vs. solid-state stabilization of one form .

Software and Tools

Q. Which crystallography software is recommended for analyzing 5-methyl-1H-indole hydrate structures?

  • Methodological Answer :
  • SHELX suite : SHELXL refines hydrogen positions; SHELXE resolves phase problems in twinned crystals .
  • ORTEP-3 : Visualizes thermal ellipsoids and hydrogen bonds (GUI simplifies rendering) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.